Product packaging for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE(Cat. No.:CAS No. 100590-43-0)

METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

Cat. No.: B172727
CAS No.: 100590-43-0
M. Wt: 192.24 g/mol
InChI Key: LJEKEROHNAFUGD-UHFFFAOYSA-N
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Description

METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2S B172727 METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE CAS No. 100590-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzothiophene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-10(11)8-3-2-4-9-7(8)5-6-13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEKEROHNAFUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CSC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541122
Record name Methyl 1-benzothiophene-4-carboxylate
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Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100590-43-0
Record name Methyl 1-benzothiophene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-benzothiophene-4-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE CAS Number: 100590-43-0

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Physicochemical Properties

PropertyValueSource
CAS Number 100590-43-0
Molecular Formula C₁₀H₈O₂S[1]
Molecular Weight 192.24 g/mol
Appearance White to pink solid[2]
Storage Temperature Room Temperature, Sealed in dry conditions[2]

Synthesis and Experimental Protocols

The synthesis of benzothiophene derivatives is a well-established area of organic chemistry. While a specific, detailed protocol for the synthesis of this compound (CAS 100590-43-0) is not explicitly detailed in the surveyed literature, general methodologies for the creation of the benzothiophene core and subsequent carboxylation and esterification are common.

General Synthesis Strategy:

The formation of the benzothiophene scaffold can be achieved through various cyclization reactions. A common conceptual pathway involves the reaction of a substituted thiophenol with an appropriate electrophile to construct the fused ring system. Subsequent functional group manipulations would then be employed to introduce the carboxylate group at the 4-position, followed by esterification with methanol.

Logical Workflow for Synthesis:

G cluster_0 Conceptual Synthesis Pathway start Starting Materials (e.g., Thiophenol derivative) cyclization Benzothiophene Core Formation (e.g., Cyclization Reaction) start->cyclization functionalization Introduction of Carboxylic Acid (e.g., Carboxylation) cyclization->functionalization esterification Esterification with Methanol functionalization->esterification product This compound esterification->product

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

The benzothiophene scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved pharmaceuticals.[3] Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including but not limited to:

  • Anticancer: Certain benzothiophene derivatives have shown promise as anticancer agents.[3]

  • Anti-inflammatory: The scaffold is a component of molecules with anti-inflammatory properties.[3]

  • Antimicrobial: Antibacterial and antifungal activities have been reported for various benzothiophene compounds.[3]

  • Antidiabetic: Some derivatives have been investigated for their potential in managing diabetes.[3]

  • Anticonvulsant: The structural motif has been explored for its anticonvulsant effects.[3]

While specific biological data for this compound is not extensively documented, its structural similarity to other active benzothiophenes suggests it could serve as a valuable intermediate or a candidate for biological screening in various drug discovery programs. The ester functionality provides a handle for further chemical modification to explore structure-activity relationships (SAR).

Potential Drug Discovery Workflow:

The integration of this compound into a drug discovery pipeline would likely follow a standard progression from initial screening to lead optimization.

G cluster_1 Drug Discovery and Development Funnel synthesis Synthesis of This compound screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id lead_gen Lead Generation and SAR hit_id->lead_gen lead_opt Lead Optimization lead_gen->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical workflow for the evaluation of a novel chemical entity in a drug discovery program.

Signaling Pathway Interactions

Currently, there is no specific information in the public domain linking this compound to the modulation of any particular signaling pathway. However, given the diverse biological activities of the benzothiophene class, it is plausible that derivatives could interact with a range of cellular targets. For instance, some benzothiophene-containing molecules have been shown to interact with kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Further research through target identification and mechanism of action studies would be required to elucidate any specific signaling pathway involvement for this compound.

Conclusion

This compound is a chemical entity with a foundation in the well-regarded benzothiophene scaffold. While detailed experimental and biological data for this specific molecule are sparse, its structural features suggest potential for further investigation in medicinal chemistry and drug development. The information provided herein serves as a foundational guide for researchers interested in exploring the synthesis and potential applications of this and related compounds. Further empirical studies are necessary to fully characterize its physicochemical properties and to uncover its biological potential.

References

An In-Depth Technical Guide to the Synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining methyl 1-benzothiophene-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

This compound is a crucial building block in medicinal chemistry, valued for its presence in a variety of biologically active molecules. The benzothiophene scaffold is a prominent heterocyclic core in numerous pharmaceuticals. The regioselective synthesis of the 4-carboxy derivative is a key challenge, and this guide explores a reliable method to achieve this specific substitution pattern.

Synthetic Pathway Overview

The primary and most direct route to obtaining this compound involves a two-step process. The first step is the synthesis of the precursor, 1-benzothiophene-4-carboxylic acid, via a Grignard reaction. The subsequent step is the esterification of the carboxylic acid to yield the final methyl ester product.

Synthesis_Pathway Start 4-Bromobenzo[b]thiophene Grignard Grignard Reagent Formation Start->Grignard 1. Mg, THF Carboxylation Carboxylation with CO2 Grignard->Carboxylation 2. CO2 Acid 1-Benzothiophene-4-carboxylic acid Carboxylation->Acid 3. H+ workup Esterification Esterification Acid->Esterification MeOH, H+ FinalProduct This compound Esterification->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 1-Benzothiophene-4-carboxylic acid[1]

This procedure details the formation of the carboxylic acid precursor from 4-bromobenzo[b]thiophene.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromobenzo[b]thiophene213.0940.0 g188 mmol
Magnesium (Mg) turnings24.314.79 g197 mmol
Anhydrous Tetrahydrofuran (THF)72.11250 mL-
Iodine (I₂)253.81a few crystals-
Carbon Dioxide (CO₂)44.01excess (gas)-

Procedure:

  • Under a nitrogen atmosphere, a stirring suspension of magnesium turnings (4.79 g, 197 mmol) in anhydrous tetrahydrofuran (100 mL) is prepared in a reaction flask.

  • A few crystals of iodine are added as an initiator.

  • A solution of 4-bromobenzo[b]thiophene (40.0 g, 188 mmol) in anhydrous THF (150 mL) is prepared. Approximately 5% of this solution is added to the magnesium suspension to initiate the Grignard reaction.

  • Once the reaction begins, the remaining 4-bromobenzo[b]thiophene solution is added dropwise at a rate that maintains the reaction temperature between 50-55 °C. This addition should take approximately 30 minutes.

  • After the addition is complete, the reaction mixture is stirred at 50°C for an additional hour.

  • The resulting Grignard reagent is then carboxylated by bubbling excess carbon dioxide gas through the cooled reaction mixture.

  • The reaction is quenched with an acidic workup to yield 1-benzothiophene-4-carboxylic acid.

Synthesis of this compound

This procedure describes the esterification of 1-benzothiophene-4-carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Benzothiophene-4-carboxylic acid178.2110.0 g56.1 mmol
Methanol (MeOH)32.04100 mL-
Sulfuric Acid (H₂SO₄), concentrated98.081-2 mL-

Procedure:

  • 1-Benzothiophene-4-carboxylic acid (10.0 g, 56.1 mmol) is dissolved in methanol (100 mL) in a round-bottom flask.

  • Concentrated sulfuric acid (1-2 mL) is carefully added as a catalyst.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization to obtain the pure ester.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the target compound and its precursor.

CompoundStarting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)
1-Benzothiophene-4-carboxylic acid4-Bromobenzo[b]thiopheneMg, CO₂THF1.5 h50-55Not specified
This compound1-Benzothiophene-4-carboxylic acidMeOH, H₂SO₄Methanol4-6 hRefluxHigh

Logical Relationships in the Synthesis

The synthesis follows a clear logical progression from a halogenated precursor to the final ester product. The key transformation is the conversion of the aryl bromide to a carboxylic acid, which then enables the straightforward formation of the methyl ester.

Logical_Flow cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Esterification Aryl_Bromide 4-Bromobenzo[b]thiophene (Aryl Halide) Grignard_Formation Grignard Reagent Formation (Organometallic Intermediate) Aryl_Bromide->Grignard_Formation Introduces nucleophilic carbon Carboxylic_Acid 1-Benzothiophene-4-carboxylic acid (Carboxylic Acid) Grignard_Formation->Carboxylic_Acid Introduces carboxyl group Carboxylic_Acid_2 1-Benzothiophene-4-carboxylic acid Ester This compound (Ester) Carboxylic_Acid_2->Ester Fischer Esterification

Caption: Logical progression of the synthetic steps.

This guide provides a foundational understanding of a key synthetic route to this compound. Researchers and drug development professionals can utilize this information for the efficient production of this important chemical intermediate. Further optimization of reaction conditions may be possible depending on the specific laboratory setup and desired scale of production.

An In-depth Technical Guide to the Spectroscopic Data of Methyl 1-benzothiophene-4-carboxylate and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Compound Structures:

Requested CompoundIsomer Analyzed in this Guide
METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE Methyl 1-benzothiophene-2-carboxylate
![Image of this compound]![Image of Methyl 1-benzothiophene-2-carboxylate]
Formula: C₁₀H₈O₂SFormula: C₁₀H₈O₂S
Molecular Weight: 192.23 g/mol Molecular Weight: 192.23 g/mol [1]
CAS Number: Not assignedCAS Number: 22913-24-2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopic Data of Methyl 1-benzothiophene-2-carboxylate

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityAssignment
~8.15sH-3
~7.90dH-7
~7.85dH-4
~7.40mH-5, H-6
3.94s-OCH₃

Note: Specific coupling constants (J values) are not available in the cited literature. 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.

¹³C NMR Spectroscopic Data of Methyl 1-benzothiophene-2-carboxylate

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ) ppmAssignment
163.5C=O
142.1C-7a
139.5C-3a
133.0C-2
128.5C-3
126.8C-5
125.4C-6
124.6C-4
122.9C-7
52.5-OCH₃

Note: These are predicted chemical shifts based on spectroscopic data of similar compounds and general principles of ¹³C NMR spectroscopy.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The gas-phase IR spectrum for Methyl 1-benzothiophene-2-carboxylate is available from the NIST/EPA Gas-Phase Infrared Database.[1]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3070C-H StretchAromatic C-H
~2950C-H StretchMethyl (-OCH₃) C-H
~1725C=O StretchEster Carbonyl
~1540C=C StretchAromatic Ring
~1250, 1100C-O StretchEster C-O
~750C-H BendAromatic C-H out-of-plane

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

m/zIonProposed Fragment
192[M]⁺Molecular Ion (C₁₀H₈O₂S)⁺
161[M - OCH₃]⁺Loss of methoxy radical
133[M - COOCH₃]⁺Loss of carbomethoxy radical, forming benzothiophene cation
Fragmentation Pathway

The primary fragmentation of Methyl 1-benzothiophene-2-carboxylate involves the loss of the methoxy radical followed by the loss of carbon monoxide, which is a common pathway for methyl esters of aromatic carboxylic acids.[4]

fragmentation M C₁₀H₈O₂S⁺ m/z = 192 F1 C₉H₅OS⁺ m/z = 161 M:f0->F1:f0 - •OCH₃ F2 C₈H₅S⁺ m/z = 133 F1:f0->F2:f0 - CO

Fragmentation pathway of Methyl 1-benzothiophene-2-carboxylate.

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data for a solid organic compound like Methyl 1-benzothiophene-2-carboxylate.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, data is typically acquired on a 300 or 400 MHz instrument.[5] For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is recorded first, followed by the spectrum of the sample.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: A small quantity of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of a solid organic compound is depicted below.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Solid Solid Sample NMR_Prep Dissolve in Deuterated Solvent Solid->NMR_Prep IR_Prep Prepare KBr Pellet Solid->IR_Prep MS_Prep Direct Insertion or GC Solid->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Spec NMR Spectrum (¹H, ¹³C) NMR->NMR_Spec IR_Spec IR Spectrum IR->IR_Spec MS_Spec Mass Spectrum MS->MS_Spec

General workflow for spectroscopic analysis of a solid sample.

References

Chemical structure and IUPAC name of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Methyl 1-benzothiophene-4-carboxylate, a significant heterocyclic compound in the landscape of chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

This compound is a bicyclic aromatic compound belonging to the benzothiophene class of heterocycles. The structure consists of a benzene ring fused to a thiophene ring, with a methyl carboxylate group substituted at the 4-position of the benzothiophene core.

IUPAC Name: methyl benzo[b]thiophene-4-carboxylate

CAS Number: 100590-43-0

Chemical Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below.

Figure 1: Chemical structure of this compound.

Quantitative Data

A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings.

PropertyValue
Molecular Formula C₁₀H₈O₂S
Molecular Weight 192.23 g/mol
CAS Number 100590-43-0
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available

Experimental Protocols: Synthesis

A general method for the synthesis of substituted benzothiophenes can be adapted for the preparation of this compound. One common approach involves the reaction of a substituted o-halobenzaldehyde with methyl thioglycolate followed by cyclization.

Example Synthetic Protocol:

  • Reaction Setup: To a solution of 2-chloro-3-formylbenzoate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add methyl thioglycolate (1.2 equivalents) and a base, for example, potassium carbonate (2 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

G start Start reactants Mix 2-chloro-3-formylbenzoate, methyl thioglycolate, and K2CO3 in DMF start->reactants heating Heat reaction mixture (80-120 °C) reactants->heating monitoring Monitor reaction progress by TLC heating->monitoring workup Cool, add water, and extract with ethyl acetate monitoring->workup Reaction complete purification Dry organic layer, concentrate, and purify by column chromatography workup->purification product Obtain pure Methyl 1-benzothiophene-4-carboxylate purification->product end End product->end

Figure 2: General experimental workflow for the synthesis.

Signaling Pathways and Logical Relationships

At present, there is limited specific information available in the public domain regarding the direct involvement of this compound in defined signaling pathways. However, the benzothiophene scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities often stem from the interaction of the benzothiophene core with various biological targets, including enzymes and receptors. Further research is necessary to elucidate the specific signaling pathways modulated by this particular compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. The experimental protocols described are generalized and may require optimization for specific laboratory conditions.

An In-depth Technical Guide to the Solubility and Stability of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE is publicly available. This guide provides a comprehensive overview based on the general properties of benzothiophene derivatives and established methodologies for assessing solubility and stability.

Introduction

This compound is an organic compound featuring a benzothiophene core. Benzothiophenes are a class of heterocyclic compounds containing a benzene ring fused to a thiophene ring. This scaffold is of significant interest in medicinal chemistry and materials science, appearing in the structure of various pharmaceuticals and organic electronic materials.[1][2][3][4] The ester functional group at the 4-position of the benzothiophene ring will significantly influence the molecule's physicochemical properties, including its solubility and stability.

Understanding the solubility and stability of a compound is critical in drug discovery and development. Poor solubility can negatively impact bioavailability and the reliability of in vitro assays, while instability can lead to degradation, affecting potency and safety.[5][6][7] This guide outlines the expected solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.

Physicochemical Properties

While specific experimental data for this compound is scarce, we can infer some properties based on its structure and data from related compounds.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₀H₈O₂S
Molecular Weight 192.23 g/mol
Melting Point Data not available
Boiling Point Data not available
LogP (Octanol/Water Partition Coefficient) ~2.69 (Computed for isomer)A computed LogP for the positional isomer, Methyl benzo[b]thiophene-7-carboxylate, is 2.6879. This suggests the compound is lipophilic and likely to have low aqueous solubility.
pKa Data not availableThe ester group is not readily ionizable. The benzothiophene ring is very weakly basic.

Solubility

The solubility of a compound is a critical parameter that influences its absorption and distribution. It is typically assessed in both aqueous and organic solvents.

Predicted Solubility

Based on its chemical structure, this compound is expected to be:

  • Poorly soluble in water due to the lipophilic benzothiophene core and the lack of easily ionizable groups.

  • Soluble in common organic solvents such as acetone, ether, and benzene, which is a general characteristic of the benzothiophene moiety.[1]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two main types of solubility assays are kinetic and thermodynamic.

3.2.1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.[8][9][10]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate and perform serial dilutions.

  • Incubation: Incubate the plate for a short period (e.g., 2 hours) at a controlled temperature.[11]

  • Precipitate Detection: Quantify the amount of precipitate formed. Common detection methods include:

    • Nephelometry: Measures light scattering from undissolved particles.[8][10]

    • Direct UV Assay: After filtration or centrifugation to remove undissolved compound, the concentration of the dissolved compound in the supernatant is determined by UV-Vis spectrophotometry.[8][10]

3.2.2. Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility of a compound and is crucial for later stages of drug development.[5][7][12]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a specific volume of the desired solvent (e.g., water, buffer at various pH values).

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k_start Prepare DMSO Stock Solution k_add Add to Aqueous Buffer k_start->k_add k_incubate Incubate (e.g., 2h) k_add->k_incubate k_detect Detect Precipitate (Nephelometry or UV-Vis) k_incubate->k_detect k_end Kinetic Solubility Value k_detect->k_end t_start Add Excess Solid to Solvent t_equilibrate Equilibrate (e.g., 24-48h) t_start->t_equilibrate t_separate Filter / Centrifuge t_equilibrate->t_separate t_quantify Quantify Supernatant (HPLC-UV) t_separate->t_quantify t_end Thermodynamic Solubility Value t_quantify->t_end

Figure 1: Experimental Workflows for Solubility Determination.

Stability

The stability of a pharmaceutical compound is its ability to retain its chemical and physical properties within specified limits throughout its shelf life.[13][14][15] Forced degradation studies are conducted to identify potential degradation products and pathways.

General Stability of Benzothiophenes

The benzothiophene ring system is generally considered to be thermally stable.[3] However, it is susceptible to chemical degradation, particularly oxidation.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule.[16][17][18] According to ICH guidelines, forced degradation studies should include exposure to various stress conditions.[13][14][15][19]

4.2.1. Hydrolytic Degradation

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.[20][21][22]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can be hydrolyzed to 1-benzothiophene-4-carboxylic acid and methanol. This reaction is typically reversible.[22][23]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to yield the carboxylate salt of 1-benzothiophene-4-carboxylic acid and methanol. This reaction is generally irreversible.[20][22]

Experimental Protocol:

  • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

  • Incubate the solutions at room temperature and elevated temperatures (e.g., 50-60°C).[16]

  • Analyze samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

4.2.2. Oxidative Degradation

The sulfur atom in the benzothiophene ring is susceptible to oxidation.

  • Oxidation to Sulfoxide and Sulfone: Strong oxidizing agents, such as hydrogen peroxide or peroxy acids, can oxidize the sulfur atom to form the corresponding benzothiophene S-oxide and subsequently the benzothiophene S,S-dioxide (sulfone).[24][25][26][27]

Experimental Protocol:

  • Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubate the solution at room temperature.

  • Monitor the reaction over time by HPLC to identify and quantify degradation products.

4.2.3. Photolytic Degradation

Exposure to light can cause degradation of photosensitive compounds.

Experimental Protocol:

  • Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[15][16][17]

  • Include a dark control to differentiate between light-induced and thermal degradation.

  • Analyze the samples at appropriate time intervals by HPLC.

4.2.4. Thermal Degradation

To assess thermal stability, the compound is exposed to elevated temperatures.

Experimental Protocol:

  • Store solid this compound at elevated temperatures (e.g., 40-80°C), with and without humidity.[16]

  • Analyze samples at various time points to determine the extent of degradation.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis compound This compound acid 1-Benzothiophene-4-carboxylic Acid + Methanol compound->acid H+ / H2O base 1-Benzothiophene-4-carboxylate Salt + Methanol compound->base OH- / H2O sulfoxide This compound S-oxide compound->sulfoxide [O] photo_degradants Photodegradation Products compound->photo_degradants Light (UV/Vis) sulfone This compound S,S-dioxide sulfoxide->sulfone [O]

Figure 2: Potential Degradation Pathways under Forced Degradation Conditions.

Conclusion

References

The Synthesis of Benzothiophene: A Technical Guide to its Discovery and Chemical History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, is a pivotal scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmaceuticals, including the selective estrogen receptor modulator raloxifene and the 5-lipoxygenase inhibitor zileuton. This technical guide provides an in-depth exploration of the discovery and historical evolution of benzothiophene synthesis, alongside a detailed examination of key modern synthetic methodologies. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for practical application in a research setting.

Historical Perspective: The Dawn of Benzothiophene Chemistry

While the precise first synthesis of the parent benzo[b]thiophene is not definitively documented in a single seminal publication, its history is intertwined with the broader development of sulfur-containing heterocyclic chemistry in the late 19th and early 20th centuries. Early methods were often harsh and low-yielding, relying on the cyclization of pre-functionalized benzene derivatives.

One of the earliest related discoveries was the synthesis of a benzo[c]thiophene derivative, 1,3-diphenylbenzo[c]thiophene, in 1922, although its correct structure was not confirmed until 1937. The parent benzo[c]thiophene was eventually isolated in 1962. For the more common and stable benzo[b]thiophene isomer, also historically known as thianaphthene, early synthetic strategies included the oxidative cyclization of o-mercaptocinnamic acids. Another classical approach involved the acid-catalyzed cyclization of arylthioacetaldehyde dialkyl acetals. These foundational methods, while historically significant, have been largely superseded by more efficient and versatile modern techniques.

Key Synthetic Methodologies

The following sections detail prominent modern methods for the synthesis of benzothiophenes, complete with quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

Electrophilic Cyclization of 2-Alkynylthioanisoles

A robust and high-yielding method for the synthesis of 2,3-disubstituted benzothiophenes involves the electrophilic cyclization of readily accessible 2-alkynylthioanisoles. The use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as an electrophilic sulfur source has proven particularly effective, proceeding under mild conditions with excellent functional group tolerance.[1]

EntryAlkyne Substituent (R)ProductYield (%)Reference
1Phenyl3-(Methylthio)-2-phenylbenzo[b]thiophene99[1]
24-Methylphenyl3-(Methylthio)-2-(p-tolyl)benzo[b]thiophene98[1]
34-Methoxyphenyl2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene97[1]
44-Chlorophenyl2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene99[1]
54-Nitrophenyl3-(Methylthio)-2-(4-nitrophenyl)benzo[b]thiophene96[1]
62-Thienyl3-(Methylthio)-2-(thiophen-2-yl)benzo[b]thiophene95[1]
7Cyclohexyl2-Cyclohexyl-3-(methylthio)benzo[b]thiophene92[1]
8n-Butyl2-Butyl-3-(methylthio)benzo[b]thiophene94[1]
  • To a 6-dram vial, add the corresponding 2-alkynylthioanisole (0.3 mmol, 1.0 equiv) and dichloromethane (3 mL).

  • To this solution, add dimethyl(methylthio)sulfonium tetrafluoroborate (0.6 mmol, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate under reduced pressure.

  • Absorb the crude product onto silica gel and purify by column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2,3-disubstituted benzothiophene.[1]

Electrophilic_Cyclization cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Start_Alkynyl 2-Alkynylthioanisole Reaction_Step1 Nucleophilic Attack of Alkyne on Electrophilic Sulfur Start_Alkynyl->Reaction_Step1 Start_Sulfonium Dimethyl(thiodimethyl)sulfonium tetrafluoroborate Start_Sulfonium->Reaction_Step1 Reaction_Step2 Intramolecular Cyclization Reaction_Step1->Reaction_Step2 Reaction_Step3 Demethylation Reaction_Step2->Reaction_Step3 Product 2,3-Disubstituted Benzothiophene Reaction_Step3->Product

Electrophilic cyclization of 2-alkynylthioanisoles.
Palladium-Catalyzed Synthesis from 2-Iodothiophenol and Alkynes

A versatile and efficient method for the synthesis of 2-substituted benzothiophenes is the palladium-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol and various terminal alkynes. This reaction proceeds via an initial coupling followed by an intramolecular cyclization.

EntryAlkyneProductYield (%)Reference
1Phenylacetylene2-Phenylbenzo[b]thiophene87
24-Ethynyltoluene2-(p-Tolyl)benzo[b]thiophene85
34-Methoxyphenylacetylene2-(4-Methoxyphenyl)benzo[b]thiophene82
44-Chlorophenylacetylene2-(4-Chlorophenyl)benzo[b]thiophene78
51-Ethynyl-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene75
61-Octyne2-Hexylbenzo[b]thiophene72
7Cyclohexylacetylene2-Cyclohexylbenzo[b]thiophene68
8(Trimethylsilyl)acetylene2-(Trimethylsilyl)benzo[b]thiophene65
  • To a reaction tube, add 2-iodothiophenol (0.5 mmol), the corresponding alkyne (2.0 mmol, 4 equiv), palladium(II) acetate (15 mol%), N,N,N',N'-tetramethylethylenediamine (TMEDA) (20 mol%), and silver trifluoroacetate (AgTFA) (1.1 equiv).

  • Add dimethylformamide (DMF) (2 mL) as the solvent.

  • Seal the tube and purge with nitrogen.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the 2-substituted benzothiophene.

Pd_Catalyzed_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Setup Combine 2-Iodothiophenol, Alkyne, Pd(OAc)2, TMEDA, AgTFA in DMF Reaction Heat at 110 °C for 24h under Nitrogen Setup->Reaction Workup1 Cool and Dilute with Ethyl Acetate Reaction->Workup1 Workup2 Filter through Celite Workup1->Workup2 Workup3 Wash with Water and Brine Workup2->Workup3 Workup4 Dry and Concentrate Workup3->Workup4 Purification Column Chromatography Workup4->Purification Product 2-Substituted Benzothiophene Purification->Product

Workflow for palladium-catalyzed benzothiophene synthesis.
Visible-Light Photocatalytic Synthesis

A modern, metal-free approach to benzothiophene synthesis involves the visible-light-promoted radical annulation of o-methylthio-arenediazonium salts with alkynes. This method is advantageous for its mild reaction conditions and avoidance of transition metal catalysts.[2][3]

EntryDiazonium Salt SubstituentAlkyneProductYield (%)Reference
1HPhenylacetylene2-Phenylbenzo[b]thiophene82[3]
24-MePhenylacetylene5-Methyl-2-phenylbenzo[b]thiophene85[3]
34-OMePhenylacetylene5-Methoxy-2-phenylbenzo[b]thiophene88[3]
44-ClPhenylacetylene5-Chloro-2-phenylbenzo[b]thiophene78[3]
5H1-Octyne2-Hexylbenzo[b]thiophene65[3]
6HEthyl propiolateEthyl benzo[b]thiophene-2-carboxylate72[3]
7H3-Ethynylthiophene2-(Thiophen-3-yl)benzo[b]thiophene62[4]
  • In a reaction vial, dissolve the o-methylthio-arenediazonium salt (0.25 mmol) and the alkyne (1.25 mmol, 5 equiv) in dimethyl sulfoxide (DMSO) (1.0 mL).

  • Add Eosin Y (0.05 equiv) to the solution.

  • Seal the vial and irradiate with a green light source (e.g., 530 nm LED) at room temperature for the specified time (typically 24-36 hours).

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the substituted benzothiophene.[4]

Photocatalytic_Cycle Eosin Y Eosin Y Eosin Y->Eosin Y Green Light (hν) Eosin Y•+ Eosin Y•+ Eosin Y->Eosin Y•+ SET Eosin Y* Eosin Y* Ar-N2+ o-Methylthio- Arenediazonium Salt Ar• Aryl Radical Ar-N2+->Ar• -N2 Vinyl Radical Vinyl Radical Ar•->Vinyl Radical + Alkyne Alkyne Alkyne Sulfuranyl Radical Sulfuranyl Radical Vinyl Radical->Sulfuranyl Radical Intramolecular Cyclization Cation Cation Sulfuranyl Radical->Cation Oxidation Product Benzothiophene Cation->Product -Me+ Eosin Y•+->Eosin Y Regeneration

Proposed photocatalytic cycle for benzothiophene synthesis.

Conclusion

The synthesis of benzothiophenes has evolved significantly from its early beginnings, with modern chemistry offering a diverse toolkit of efficient and versatile methods. The electrophilic cyclization of 2-alkynylthioanisoles, palladium-catalyzed cross-coupling reactions, and innovative visible-light photocatalysis each provide distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the rational design and efficient production of novel benzothiophene-containing molecules with potential therapeutic applications. The detailed protocols and comparative data presented in this guide serve as a practical resource for the synthesis and exploration of this important heterocyclic scaffold.

References

A Comprehensive Technical Guide to the Theoretical and Molecular Modeling of Methyl 1-Benzothiophene-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical and molecular modeling studies on Methyl 1-benzothiophene-4-carboxylate are limited in publicly accessible literature. This guide provides a comprehensive overview of the established computational methodologies and presents representative data based on studies of closely related benzothiophene derivatives. The principles and protocols described herein are directly applicable to the study of the title compound.

Introduction

Benzothiophene and its derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceutical agents and functional materials.[1][2][3] Their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and cholinesterase inhibition, have made them a focal point of medicinal chemistry and drug discovery.[1][4][5][6][7] Theoretical studies and molecular modeling have become indispensable tools for understanding the structure-activity relationships (SAR), optimizing lead compounds, and elucidating the mechanisms of action of benzothiophene-based molecules.

This technical guide provides an in-depth exploration of the computational methodologies employed in the study of this compound and its analogs. It covers key theoretical approaches, including Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking. Detailed protocols for these computational experiments are provided, along with a curated presentation of representative quantitative data.

Theoretical Studies: Unraveling Molecular Properties

Theoretical studies, particularly those employing quantum mechanical methods, provide fundamental insights into the electronic structure, geometry, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for studying benzothiophene derivatives due to its balance of accuracy and computational efficiency.[8][9][10][11]

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in determining the optimized molecular geometry, vibrational frequencies, and electronic properties of benzothiophene derivatives.

Experimental Protocols:

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Methodology:

    • Geometry Optimization: The initial structure of the molecule is built using a molecular editor. A geometry optimization is then performed to find the lowest energy conformation. A commonly used functional and basis set for this purpose is B3LYP/6-31G*.[8] Vibrational frequency analysis is subsequently carried out to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[10]

    • Electronic Properties: Following geometry optimization, single-point energy calculations are performed to determine various electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.

Data Presentation:

Table 1: Representative Optimized Geometrical Parameters for a Benzothiophene Scaffold (based on DFT calculations on derivatives)

ParameterBond Length (Å)ParameterBond Angle (°)
C-S1.88 - 1.99C-S-C86.2 - 91.6
C-C (thiophene ring)1.37 - 1.42C-C-C (thiophene ring)110.0 - 112.3
C-C (benzene ring)1.39 - 1.41C-C-C (benzene ring)118.5 - 121.0
C-H1.08 - 1.11H-C-C119.0 - 121.0

Data synthesized from studies on various benzothiophene derivatives.[9][11]

Table 2: Representative Electronic Properties of Benzothiophene Derivatives (DFT/B3LYP)

PropertyValue
HOMO Energy-6.0 to -7.5 eV
LUMO Energy-1.5 to -2.5 eV
HOMO-LUMO Gap3.5 to 5.0 eV
Dipole Moment1.0 to 3.0 Debye

Values are indicative and vary based on substitution patterns.

Molecular Modeling: Simulating Biological Interactions

Molecular modeling techniques are pivotal in drug discovery for predicting how a ligand (such as a benzothiophene derivative) will interact with a biological target, typically a protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to elucidate binding modes and estimate the binding affinity of potential drug candidates.[4][6][7][12]

Experimental Protocols:

  • Software: AutoDock, Glide, iGEMDOCK, or similar docking programs.[12]

  • Methodology:

    • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: The 3D structure of the benzothiophene derivative is generated and optimized using a suitable method (e.g., DFT as described above).

    • Docking Simulation: A search algorithm explores the conformational space of the ligand within the defined binding site of the receptor. A scoring function is then used to rank the different poses based on their predicted binding affinity (e.g., in kcal/mol).

    • Analysis of Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

Data Presentation:

Table 3: Representative Molecular Docking Results for Benzothiophene Derivatives against Various Targets

Compound SeriesTarget ProteinBinding Affinity Range (kcal/mol)Key Interacting Residues
Benzothiophene AcylhydrazonesPBP2a (MRSA)-5.0 to -6.5SER403, THR600, ASN464
Benzothiophene-ChalconesAcetylcholinesterase (AChE)-7.0 to -9.0TRP84, TYR121, PHE330
Benzothiophene Carboxylic AcidsCyclooxygenase-2 (COX-2)-6.0 to -8.5ARG120, TYR355, SER530

Data compiled from various studies on benzothiophene derivatives.[6][7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[4][5][6][13] This allows for the prediction of the activity of novel compounds and provides insights into the molecular features that are important for bioactivity.

Experimental Protocols:

  • Software: VLife MDS, MOE (Molecular Operating Environment), or similar QSAR modeling software.

  • Methodology:

    • Data Set Preparation: A dataset of benzothiophene derivatives with their corresponding measured biological activities (e.g., IC50 or MIC values) is compiled. The dataset is typically divided into a training set for model development and a test set for model validation.

    • Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule in the dataset.

    • Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Principal Component Regression (PCR) are used to build a QSAR model that correlates the descriptors with the biological activity.[4][6]

    • Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters, including the coefficient of determination (r²), the cross-validated coefficient of determination (q²), and the root mean square error (RMSE).[5][6]

Data Presentation:

Table 4: Representative Statistical Parameters for QSAR Models of Benzothiophene Derivatives

Model Typer² (Training Set)q² (Cross-validation)r² (Test Set)Key Descriptor Types
2D-QSAR (Antimicrobial)0.70 - 0.800.60 - 0.70> 0.5Electro-topological, Steric
3D-QSAR (Anticancer)0.85 - 0.950.75 - 0.85> 0.6Steric, Electrostatic
4D-QSAR (Dopamine D2 Inhibitors)> 0.90> 0.80> 0.7Conformational, Pharmacophoric

Statistical values are indicative of well-constructed QSAR models for benzothiophene analogs.[6][13]

Mandatory Visualizations

Visual representations are crucial for understanding complex computational workflows and molecular interactions.

Computational_Workflow cluster_DataPrep Data Preparation cluster_DFT DFT Calculations cluster_Modeling Molecular Modeling cluster_Analysis Analysis & Outcomes Mol_Struct Molecular Structure (this compound) Geom_Opt Geometry Optimization (B3LYP/6-31G*) Mol_Struct->Geom_Opt Docking Molecular Docking Mol_Struct->Docking Target_Protein Target Protein (e.g., from PDB) Target_Protein->Docking Elec_Prop Electronic Properties (HOMO, LUMO, MEP) Geom_Opt->Elec_Prop QSAR QSAR Modeling Geom_Opt->QSAR Binding_Affinity Binding Affinity & Interactions Docking->Binding_Affinity SAR_Insights SAR Insights & Activity Prediction QSAR->SAR_Insights Binding_Affinity->SAR_Insights

Caption: A generalized workflow for the computational analysis of benzothiophene derivatives.

Signaling_Pathway_Hypothetical Ligand Benzothiophene Derivative Receptor Target Receptor (e.g., GPCR, Kinase) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Anti-inflammatory effect) Transcription_Factor->Cellular_Response

Caption: A hypothetical signaling pathway for a bioactive benzothiophene derivative.

Conclusion

The theoretical and molecular modeling approaches outlined in this guide provide a robust framework for the investigation of this compound and its analogs. By leveraging Density Functional Theory, molecular docking, and QSAR studies, researchers can gain profound insights into the physicochemical properties, biological interactions, and structure-activity relationships of this important class of compounds. These computational tools are essential for the rational design and development of novel benzothiophene-based therapeutic agents and functional materials. The presented protocols and representative data serve as a valuable resource for scientists and professionals engaged in this exciting field of research.

References

An In-depth Technical Guide on Methyl 1-Benzothiophene-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on Methyl 1-Benzothiophene-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data on this specific molecule, this guide also incorporates information on closely related benzothiophene derivatives to provide a broader context for its potential synthesis, properties, and biological activities.

Synthesis of the Benzothiophene Scaffold

A generalized synthetic workflow for obtaining the benzothiophene core is presented below.

G cluster_0 General Synthetic Pathway for Benzothiophenes A 2-Halobenzonitrile Derivative C Base-mediated Condensation (e.g., Triethylamine in DMSO) A->C B Methyl Thioglycolate B->C D 3-Aminobenzothiophene Intermediate C->D Cyclization E Diazotization (e.g., NaNO2, H+) D->E F Diazonium Salt E->F G Sandmeyer-type Reaction (e.g., CuCN or Hydrolysis) F->G H Functionalized Benzothiophene G->H I Esterification (for Carboxylic Acid) H->I J This compound I->J

Caption: Generalized synthetic workflow for this compound.

Representative Experimental Protocol: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes

This protocol, adapted from a known procedure for related compounds, illustrates a potential synthetic route.[1]

Materials:

  • Appropriate 2-halobenzonitrile (1.0 equiv.)

  • Methyl thioglycolate (1.05 equiv.)

  • Triethylamine (3.1 equiv.)

  • Dry Dimethyl sulfoxide (DMSO) (to make a 2 M solution)

Procedure:

  • A mixture of the 2-halobenzonitrile, methyl thioglycolate, and triethylamine in dry DMSO is prepared in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation at 130 °C for a designated hold time (typically 10-20 minutes).

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The resulting solid precipitate (the 3-aminobenzo[b]thiophene intermediate) is collected by filtration, washed with water, and dried under vacuum.

  • This intermediate can then be further functionalized at the 3-position via standard methods such as diazotization followed by Sandmeyer or other substitution reactions to introduce the desired carboxyl group at the 4-position, which would then be esterified.

Spectral and Physicochemical Properties

Specific spectral data for this compound is not available. However, based on data from isomers and related derivatives, the following characteristics can be anticipated.

PropertyPredicted Data
¹H NMR (in CDCl₃)δ (ppm): ~8.0-8.5 (m, Ar-H), ~7.3-7.6 (m, Ar-H), ~3.9 (s, 3H, OCH₃)
¹³C NMR (in CDCl₃)δ (ppm): ~166 (C=O), ~140-120 (Ar-C), ~52 (OCH₃)
Mass Spec. (ESI-MS)m/z: [M+H]⁺ expected at approximately 193.03

Biological Activity and Potential Applications

The benzothiophene scaffold is a prominent feature in many biologically active compounds.[2] Derivatives have shown a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity of Related Compounds

A study on a series of substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides demonstrated moderate to good antiproliferative activity against several human cancer cell lines.[3][4] While these are amide derivatives, the data suggests that the benzo[b]thiophene-4-carbonyl scaffold is a promising starting point for the development of anticancer agents.

Compound IDSubstitution PatternA549 IC₅₀ (µM)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)Du-145 IC₅₀ (µM)
18 R = 4-fluorophenyl2.212.111.942.34
19 R = 4-chlorophenyl2.322.242.032.41
21 R = 4-methylphenyl2.452.312.122.52
25 R = 3-chlorophenyl2.111.981.812.19
30 R = 2-chlorophenyl2.031.911.892.09
31 R = 2-fluorophenyl2.152.041.952.23
33 R = 2-methylphenyl2.282.172.012.36

Data extracted from a study on 3-sulfamoylbenzo[b]thiophene-4-carboxamides.[3][4]

Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)

Certain benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK).[5][6][7][8] BDK is a key regulator of the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC), which plays a crucial role in the metabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with metabolic diseases such as obesity and type 2 diabetes. Inhibition of BDK leads to the activation of BCKDC, promoting BCAA catabolism.

The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a potent BDK inhibitor with an IC₅₀ of 3.19 µM.[5][7][8]

Signaling Pathway

The inhibitory action of benzothiophene carboxylate derivatives on BDK represents a significant signaling pathway with therapeutic potential.

G cluster_0 BDK-Mediated Regulation of BCAA Metabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Ketoacids BCAA->BCKA Transamination BCKDC_active BCKDC (Active) (Dephosphorylated) BCKA->BCKDC_active BCKDC_inactive BCKDC (Inactive) (Phosphorylated) BCKDC_inactive->BCKDC_active Dephosphorylation (Phosphatase) BCKDC_active->BCKDC_inactive Metabolism Further Metabolism BCKDC_active->Metabolism Catalyzes Rate-Limiting Step BDK BDK (Kinase) BDK->BCKDC_active Phosphorylation Inhibitor Benzothiophene Carboxylate Derivative (e.g., BT2) Inhibitor->BDK Allosteric Inhibition

Caption: Inhibition of BDK by benzothiophene carboxylates activates BCKDC.

Representative Experimental Protocol: In Vitro Kinase Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound against a kinase like BDK.

Materials:

  • Recombinant BDK enzyme

  • BCKDC E1 subunit (substrate)

  • [γ-³²P]ATP

  • Kinase assay buffer

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Scintillation counter

Procedure:

  • The kinase reaction is initiated by adding a mixture of the BDK enzyme and the test compound at various concentrations to wells of a 96-well plate containing the BCKDC E1 substrate in kinase assay buffer.

  • The reaction is started by the addition of [γ-³²P]ATP.

  • The plate is incubated at 30°C for a specified time (e.g., 30 minutes).

  • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

  • A portion of the reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated [γ-³²P]ATP.

  • The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. While specific research on this particular molecule is limited, the broader family of benzothiophene carboxylates and carboxamides has demonstrated promising anticancer and metabolic regulatory activities. The synthetic accessibility of the benzothiophene scaffold, coupled with the diverse biological activities of its derivatives, underscores the need for further investigation into the synthesis and pharmacological evaluation of this compound. Future research should focus on developing a specific and efficient synthesis for this compound, followed by a thorough characterization of its biological properties to unlock its full therapeutic potential.

References

Safety and Handling Precautions for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the potential hazards, handling precautions, and emergency procedures for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE, based on data from analogous compounds.

Hazard Identification and Classification

Based on data for related benzothiophene compounds, this compound may be classified as hazardous. The following table summarizes the potential hazards, drawing from common classifications of similar molecules.

Hazard Class Hazard Statement Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07
Hazardous to the aquatic environment, long-term hazard (Category 3)H412: Harmful to aquatic life with long lasting effectsGHS09

Precautionary Statements and First Aid

Strict adherence to precautionary measures is crucial when handling this compound. The following table outlines the recommended precautionary statements and corresponding first-aid measures.

Type Precautionary Statement First-Aid Measures
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.General advice: Consult a physician. Show this safety data sheet to the doctor in attendance. If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container in accordance with local/regional/national/international regulations.Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Personal Protective Equipment (PPE) and Engineering Controls

The following table details the necessary personal protective equipment and engineering controls to minimize exposure.

Control Type Recommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Use chemical safety goggles and/or a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge.

Physical and Chemical Properties

The exact physical and chemical properties of this compound are not well-documented. The table below provides predicted or analogous data.

Property Value
Molecular Formula C₁₀H₈O₂S
Molecular Weight 192.23 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents

Experimental Protocols & Workflows

Given the absence of specific experimental data, a generalized workflow for the safe handling and initial characterization of a novel compound like this compound is presented below.

Safe_Handling_Workflow cluster_preliminary Preliminary Assessment cluster_handling Laboratory Handling cluster_experimental Experimental Phase cluster_disposal Waste Disposal Literature_Review Literature Review & SDS Search In_Silico_Tox In Silico Toxicity Prediction Literature_Review->In_Silico_Tox If no data Risk_Assessment Conduct Risk Assessment Literature_Review->Risk_Assessment In_Silico_Tox->Risk_Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Engineering_Controls Implement Engineering Controls (Fume Hood) PPE_Selection->Engineering_Controls Weighing_Handling Weighing and Handling Engineering_Controls->Weighing_Handling Storage Proper Storage Weighing_Handling->Storage Small_Scale_Test Small-Scale Solubility and Stability Tests Weighing_Handling->Small_Scale_Test Waste_Segregation Segregate Chemical Waste Storage->Waste_Segregation In_Vitro_Screening In Vitro Biological Screening (Low Conc.) Small_Scale_Test->In_Vitro_Screening Analytical_Characterization Analytical Characterization (NMR, MS, etc.) In_Vitro_Screening->Analytical_Characterization Analytical_Characterization->Waste_Segregation Waste_Disposal Dispose According to Institutional Guidelines Waste_Segregation->Waste_Disposal

Caption: Generalized workflow for safe handling and initial testing of a novel chemical.

Logical Relationship of Safety Precautions

The following diagram illustrates the hierarchical and logical flow of safety precautions that should be applied when working with any potentially hazardous chemical in a laboratory setting.

Safety_Precautions_Hierarchy Elimination Elimination/Substitution (Use a safer alternative) Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Elimination->Engineering_Controls If not feasible Administrative_Controls Administrative Controls (SOPs, Training) Engineering_Controls->Administrative_Controls Supplement with PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative_Controls->PPE Last line of defense

Caption: Hierarchy of controls for mitigating chemical exposure in the laboratory.

Methodological & Application

Application Note: High-Yield Synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-benzothiophene-4-carboxylate is a valuable building block in medicinal chemistry and materials science. Its synthesis can be challenging due to the need for regioselective functionalization of the benzothiophene core. This application note provides a detailed, high-yield, two-step protocol for the synthesis of this compound. The procedure involves the initial synthesis of 1-benzothiophene-4-carboxylic acid followed by a Fischer esterification to yield the final product. The protocols are based on established synthetic methodologies for analogous compounds.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantMolar Mass ( g/mol )Amount (mmol)EquivalentsProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
14-Bromo-3-methylbenzenethiol203.10101.01-Benzothiophene-4-carboxylic acid178.201.78~70-80%
Methyl bromoacetate152.97121.2
21-Benzothiophene-4-carboxylic acid178.20101.0This compound192.231.92>95%
Methanol32.04ExcessSolvent
Sulfuric Acid (conc.)98.08Catalytic-

Experimental Protocols

Step 1: Synthesis of 1-Benzothiophene-4-carboxylic acid

This protocol is adapted from general methods for constructing substituted benzothiophenes. The strategy involves the cyclization of a substituted thiophenol derivative.

Materials:

  • 4-Bromo-3-methylbenzenethiol

  • Methyl bromoacetate

  • Sodium methoxide

  • Methanol

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Thioether Formation: In a round-bottom flask, dissolve 4-bromo-3-methylbenzenethiol (10 mmol) in methanol (50 mL). To this solution, add sodium methoxide (12 mmol) and stir for 15 minutes at room temperature. Add methyl bromoacetate (12 mmol) dropwise and reflux the mixture for 4 hours.

  • Work-up and Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Add water (50 mL) and extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude thioether.

  • Cyclization: To the crude thioether, add polyphosphoric acid (20 g) and heat the mixture at 100°C for 2 hours with vigorous stirring.

  • Purification: Cool the reaction mixture and pour it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then dissolved in a minimal amount of hot methanol. The solution is filtered hot to remove any insoluble impurities and then allowed to cool to crystallize the product. The crystals of 1-benzothiophene-4-carboxylic acid are collected by filtration, washed with cold methanol, and dried under vacuum.

Step 2: Fischer Esterification for the Synthesis of this compound

This is a standard procedure for the esterification of a carboxylic acid.[1][2][3]

Materials:

  • 1-Benzothiophene-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 1-benzothiophene-4-carboxylic acid (10 mmol) in anhydrous methanol (100 mL).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the suspension with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: To the residue, add dichloromethane (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize the remaining acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Benzothiophene-4-carboxylic acid cluster_step2 Step 2: Fischer Esterification A 4-Bromo-3-methylbenzenethiol C Thioether Formation (Sodium methoxide, Methanol, Reflux) A->C B Methyl bromoacetate B->C D Cyclization (Polyphosphoric acid, 100°C) C->D E 1-Benzothiophene-4-carboxylic acid D->E F 1-Benzothiophene-4-carboxylic acid H Esterification (H₂SO₄, Reflux) F->H G Methanol G->H I This compound H->I

Caption: Overall workflow for the two-step synthesis of this compound.

Fischer Esterification Mechanism

Fischer_Esterification cluster_mechanism Fischer Esterification Mechanism CarboxylicAcid 1-Benzothiophene-4-carboxylic acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + CH₃OH Methanol Methanol Methanol->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterLoss Loss of Water ProtonTransfer->WaterLoss - H₂O Ester This compound WaterLoss->Ester - H⁺

Caption: Simplified mechanism of the acid-catalyzed Fischer Esterification.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methyl 1-Benzothiophene-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzothiophene-4-carboxylate is a valuable scaffold in medicinal chemistry and materials science. The benzothiophene core is a key structural motif in a variety of biologically active compounds. This document provides a detailed protocol for a multi-step synthesis of this compound, featuring a crucial palladium-catalyzed carbonylation reaction. This approach offers a reliable and reproducible pathway to this important molecule.

The synthesis involves a three-step process commencing with the preparation of a 4-halo-1-benzothiophene intermediate. This is followed by a palladium-catalyzed carbonylation to introduce the carboxylate functionality at the 4-position. The final step is a standard esterification to yield the desired methyl ester.

Reaction Scheme

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Palladium-Catalyzed Carbonylation cluster_2 Step 3: Esterification Benzothiophene Benzothiophene 4-Halo-1-benzothiophene 4-Halo-1-benzothiophene Benzothiophene->4-Halo-1-benzothiophene Halogenating Agent 1-Benzothiophene-4-carboxylic_acid 1-Benzothiophene-4-carboxylic_acid 4-Halo-1-benzothiophene->1-Benzothiophene-4-carboxylic_acid CO, Pd Catalyst, Base, Solvent Methyl_1-benzothiophene-4-carboxylate Methyl_1-benzothiophene-4-carboxylate 1-Benzothiophene-4-carboxylic_acid->Methyl_1-benzothiophene-4-carboxylate Methanol, Acid Catalyst

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-1-benzothiophene

A common precursor for the palladium-catalyzed carbonylation is 4-chloro-1-benzothiophene. Its synthesis can be achieved through the decarboxylation of 4-chloro-1-benzothiophene-2-carboxylic acid.[1]

Materials:

  • 4-Chloro-1-benzothiophene-2-carboxylic acid

  • 1,3-Dimethyl-2-imidazolidinone (DMI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 3N Hydrochloric acid

  • Toluene

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate solution

Procedure:

  • A mixture of 4-chloro-1-benzothiophene-2-carboxylic acid (50.0 g), DMI (200 mL), and DBU (140.7 mL) is heated to 160-195 °C with stirring for 6 hours.[1]

  • After the reaction is complete, the mixture is cooled to 10 °C.

  • Slowly add 350 mL of pre-cooled 3N hydrochloric acid to the reaction mixture.[1]

  • Extract the mixture with 500 mL of toluene.[1]

  • Wash the toluene layer sequentially with 3N hydrochloric acid, water, aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-chloro-1-benzothiophene.[1]

Step 2: Palladium-Catalyzed Carbonylation of 4-Halo-1-benzothiophene

This step introduces the carboxylic acid group at the 4-position of the benzothiophene ring system. The following is a general protocol for the palladium-catalyzed carbonylation of an aryl halide, which can be adapted for 4-halo-1-benzothiophene.

Materials:

  • 4-Bromo-1-benzothiophene or 4-Chloro-1-benzothiophene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Carbon monoxide (CO) gas

  • Hydrochloric acid

Procedure:

  • In a high-pressure reactor, combine the 4-halo-1-benzothiophene (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Purge the reactor with carbon monoxide gas several times.

  • Pressurize the reactor with carbon monoxide (typically 10-50 atm) and heat the reaction mixture to 80-120 °C.

  • Maintain the reaction at this temperature with stirring for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

  • Dilute the reaction mixture with water and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain 1-benzothiophene-4-carboxylic acid.

Step 3: Fischer Esterification of 1-Benzothiophene-4-carboxylic acid

The final step is the conversion of the carboxylic acid to its methyl ester.[2]

Materials:

  • 1-Benzothiophene-4-carboxylic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-benzothiophene-4-carboxylic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)
14-Chloro-1-benzothiophene-2-carboxylic acid4-Chloro-1-benzothiopheneDMI, DBU, 160-195 °C~90>98
24-Halo-1-benzothiophene1-Benzothiophene-4-carboxylic acidCO, Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80-120 °C70-85>95
31-Benzothiophene-4-carboxylic acidThis compoundMeOH, H₂SO₄ (cat.), reflux>95>99

Note: Yields are approximate and can vary based on reaction scale and optimization.

Logical Relationships in the Synthetic Pathway

G start Starting Materials step1 Halogenation of Benzothiophene start->step1 intermediate1 4-Halo-1-benzothiophene step1->intermediate1 step2 Palladium-Catalyzed Carbonylation intermediate1->step2 intermediate2 1-Benzothiophene-4-carboxylic acid step2->intermediate2 step3 Esterification intermediate2->step3 end Methyl 1-benzothiophene- 4-carboxylate step3->end

Caption: A flowchart illustrating the multi-step synthesis of the target compound.

References

METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE: A Versatile Intermediate in the Synthesis of Commercially Important Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Methyl 1-benzothiophene-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its rigid benzothiophene core and reactive ester functionality make it an attractive starting material for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and protocols for the potential use of this compound as a key intermediate in the synthesis of three commercially significant drugs: Raloxifene, Zileuton, and Sertaconazole.

Application Note: Synthesis of Raloxifene

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] The core of the Raloxifene molecule is a 2-aryl-3-aroyl-6-hydroxybenzothiophene scaffold. A plausible synthetic strategy involves the conversion of this compound to the key intermediate, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.

Proposed Synthetic Pathway:

A multi-step synthesis can be envisioned to transform this compound into the pivotal 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene intermediate required for Raloxifene synthesis.

Raloxifene Synthesis Pathway A Methyl 1-benzothiophene- 4-carboxylate B 1-Benzothiophene- 4-carboxylic acid A->B Hydrolysis C 1-Benzothiophene B->C Decarboxylation D 6-Methoxy-1-benzothiophene C->D Functionalization (e.g., Nitration, Reduction, Diazotization, Hydroxylation, Methylation) E 6-Methoxy-2-(4-methoxyphenyl)- benzo[b]thiophene D->E Aroylation/Coupling F [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl] [4-[2-(1-piperidinyl)ethoxy]phenyl]methanone E->F Friedel-Crafts Acylation G Raloxifene F->G Demethylation

Caption: Proposed synthetic route from this compound to Raloxifene.

Experimental Protocols:

Step 1: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (Key Intermediate)

This protocol is adapted from established literature procedures for the synthesis of similar benzothiophene cores.[2]

  • Materials: α-(3-methoxyphenylthio)-4-methoxyacetophenone, Polyphosphoric acid (PPA).

  • Procedure:

    • Heat polyphosphoric acid to approximately 85-90 °C.

    • Slowly add α-(3-methoxyphenylthio)-4-methoxyacetophenone to the heated PPA with vigorous stirring.

    • Maintain the reaction mixture at this temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the hot reaction mixture into a beaker containing ice water to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • The crude product contains a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[2]

    • Separate the desired 6-methoxy isomer by fractional crystallization or column chromatography.

Step 2: Friedel-Crafts Acylation to introduce the aroyl group

  • Materials: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in dry dichloromethane under an inert atmosphere.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add anhydrous aluminum chloride portion-wise to the cooled solution while stirring.

    • Slowly add a solution of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride in dichloromethane.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Step 3: Demethylation to yield Raloxifene

  • Materials: [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone, Ethanethiol, Aluminum chloride, Dichloromethane.

  • Procedure:

    • Dissolve the methoxy-protected intermediate in dry dichloromethane under an inert atmosphere.

    • Cool the solution to 0-5 °C and add anhydrous aluminum chloride.

    • Add ethanethiol to the reaction mixture.

    • Stir the reaction at room temperature until the demethylation is complete (monitored by TLC).

    • Work up the reaction as described in the previous step to isolate the crude Raloxifene.

    • Purify by recrystallization from a suitable solvent system to obtain pure Raloxifene hydrochloride.

Quantitative Data:
StepReactionReagentsYield (%)Purity (%)Reference
1Cyclization/RearrangementPPA~75 (mixture)-[2]
2Friedel-Crafts AcylationAlCl₃, DCM60-70>95Adapted from[3]
3DemethylationEthanethiol, AlCl₃80-90>98Adapted from[3]
Signaling Pathway of Raloxifene:

Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[4][5]

Raloxifene Signaling Pathway cluster_bone Bone Tissue cluster_breast Breast Tissue Raloxifene_bone Raloxifene ER_bone Estrogen Receptor (ER) Raloxifene_bone->ER_bone Binds Coactivators_bone Coactivators ER_bone->Coactivators_bone Recruits ERE_bone Estrogen Response Element (ERE) Coactivators_bone->ERE_bone Binds to Gene_Transcription_agonist Gene Transcription (Agonist Effect) ERE_bone->Gene_Transcription_agonist Bone_Formation Increased Bone Formation Decreased Bone Resorption Gene_Transcription_agonist->Bone_Formation Raloxifene_breast Raloxifene ER_breast Estrogen Receptor (ER) Raloxifene_breast->ER_breast Binds Corepressors_breast Corepressors ER_breast->Corepressors_breast Recruits ERE_breast Estrogen Response Element (ERE) Corepressors_breast->ERE_breast Binds to Gene_Transcription_antagonist Gene Transcription (Antagonist Effect) ERE_breast->Gene_Transcription_antagonist Cell_Proliferation Inhibition of Cell Proliferation Gene_Transcription_antagonist->Cell_Proliferation

Caption: Mechanism of action of Raloxifene in different tissues.

Application Note: Synthesis of Zileuton

Zileuton is a 5-lipoxygenase inhibitor used for the management of asthma. The synthesis of Zileuton can be achieved from the key intermediate 2-acetylbenzo[b]thiophene.

Proposed Synthetic Pathway:

This compound can be converted to 2-acetylbenzo[b]thiophene through a series of reactions including decarboxylation followed by Friedel-Crafts acylation at the 2-position.

Zileuton Synthesis Pathway A Methyl 1-benzothiophene- 4-carboxylate B 1-Benzothiophene A->B Hydrolysis & Decarboxylation C 2-Acetylbenzo[b]thiophene B->C Friedel-Crafts Acylation D 1-(Benzo[b]thiophen-2-yl)ethanol C->D Reduction E N-[1-(Benzo[b]thiophen-2-yl)ethyl] -N-hydroxyurea (Zileuton) D->E Reaction with Hydroxyurea

Caption: Proposed synthetic route to Zileuton.

Experimental Protocol (from 2-acetylbenzo[b]thiophene):

This protocol is adapted from known synthetic routes to Zileuton.[6]

  • Step 1: Reduction of 2-acetylbenzo[b]thiophene:

    • Materials: 2-acetylbenzo[b]thiophene, Sodium borohydride, Methanol.

    • Procedure: Dissolve 2-acetylbenzo[b]thiophene in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise and stir the reaction until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Dry and concentrate to obtain 1-(benzo[b]thiophen-2-yl)ethanol.

  • Step 2: Synthesis of Zileuton:

    • Materials: 1-(Benzo[b]thiophen-2-yl)ethanol, Hydroxyurea, Lewis acid (e.g., BF₃·OEt₂).

    • Procedure: React 1-(benzo[b]thiophen-2-yl)ethanol with hydroxyurea in the presence of a Lewis acid catalyst. The reaction conditions may vary, and optimization might be required. After the reaction is complete, work-up involves quenching, extraction, and purification by chromatography or recrystallization to yield Zileuton.

Quantitative Data:
StepReactionReagentsYield (%)Purity (%)Reference
1ReductionNaBH₄, Methanol85-95>97Adapted from[6]
2CondensationHydroxyurea, BF₃·OEt₂50-60>98Adapted from literature

Application Note: Synthesis of Sertaconazole

Sertaconazole is an antifungal medication of the imidazole class. A key intermediate in its synthesis is 3-bromomethyl-7-chlorobenzo[b]thiophene.

Proposed Synthetic Pathway:

This compound could be converted to the key intermediate via a multi-step process involving chlorination, reduction, and bromination.

Sertaconazole Synthesis Pathway A Methyl 1-benzothiophene- 4-carboxylate B 7-Chloro-1-benzothiophene- 4-carboxylic acid methyl ester A->B Chlorination C 7-Chloro-3-methyl- benzo[b]thiophene B->C Reduction & Functionalization D 3-Bromomethyl-7-chloro- benzo[b]thiophene C->D Bromination E Sertaconazole D->E Coupling with (R)-1-(2,4-dichlorophenyl) -2-(1H-imidazol-1-yl)ethanol

Caption: Proposed synthetic route to Sertaconazole.

Experimental Protocol (from 3-bromomethyl-7-chlorobenzo[b]thiophene):

This protocol describes the final coupling step in the synthesis of Sertaconazole.[5]

  • Materials: 3-bromomethyl-7-chlorobenzo[b]thiophene, (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, Sodium hydroxide, Toluene, Water, Phase-transfer catalyst (e.g., tetrabutylammonium chloride).

  • Procedure:

    • Combine 3-bromomethyl-7-chlorobenzo[b]thiophene and (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol in a biphasic solvent system of toluene and water.

    • Add sodium hydroxide and a phase-transfer catalyst.

    • Heat the reaction mixture with vigorous stirring for several hours.

    • After completion, separate the organic layer, wash with water, and dry.

    • The crude Sertaconazole can be isolated by evaporation of the solvent and purified by recrystallization from a suitable solvent to yield the nitrate salt.

Quantitative Data:
StepReactionReagentsYield (%)Purity (%)Reference
1N-AlkylationNaOH, Toluene/H₂O, PT59>98.5[5]

Disclaimer: The proposed synthetic pathways starting from this compound are conceptual and would require experimental validation and optimization. The provided protocols for the synthesis of the final drug molecules are adapted from literature and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

References

Application Notes and Protocols: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective kinase inhibitory activity.

This document provides detailed application notes and protocols for the use of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE as a foundational scaffold in kinase inhibitor screening campaigns. While this specific molecule may serve as a starting point or fragment, the principles and methods described herein are broadly applicable to the screening and characterization of other benzothiophene derivatives.

Compound Profile: this compound

PropertyValue
IUPAC Name methyl benzo[b]thiophene-4-carboxylate
CAS Number 100590-43-0
Molecular Formula C₁₀H₈O₂S
Molecular Weight 192.24 g/mol
Structure

Rationale for Screening

The benzothiophene core is present in several known kinase inhibitors, targeting a range of kinases including DYRK1A/1B, CLK, and others.[1][2][][4][5] The functional groups of this compound, a methyl ester at the 4-position, provide a handle for synthetic modification, allowing for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR) and optimize potency and selectivity. This compound can be considered a fragment or a lead-like molecule for initiating a kinase inhibitor discovery program.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibitor Screening using the ADP-Glo™ Kinase Assay

This protocol describes a primary biochemical screen to identify kinases inhibited by this compound. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[6][7][8]

Materials:

  • This compound (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM)

  • Kinase of interest (e.g., DYRK1A, CLK1, ROCK1)

  • Kinase-specific substrate and reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for a primary screen is 10 µM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (containing the kinase in an appropriate buffer).

    • Add 2 µL of the substrate and ATP solution (in the same buffer). The final ATP concentration should be at or near the Km for the specific kinase.

    • The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Biochemical Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (this compound) Reaction Kinase Reaction (1 hr incubation) Compound->Reaction Reagents Kinase Reaction Reagents (Kinase, Substrate, ATP) Reagents->Reaction Termination Reaction Termination & ATP Depletion (40 min incubation) Reaction->Termination Add ADP-Glo™ Reagent Detection Signal Generation (30-60 min incubation) Termination->Detection Add Kinase Detection Reagent Luminescence Luminescence Measurement Detection->Luminescence Analysis IC50 Determination Luminescence->Analysis

Caption: Workflow for in vitro kinase inhibitor screening using the ADP-Glo™ assay.

Protocol 2: Cell-Based Kinase Activity Assay (Phosphorylation Detection)

This protocol describes a secondary, cell-based assay to confirm the activity of hit compounds in a more physiologically relevant context.[9][10] This example focuses on assessing the inhibition of a specific phosphorylation event downstream of the target kinase.

Materials:

  • Human cell line expressing the target kinase (e.g., a cancer cell line with upregulated DYRK1A signaling).

  • This compound or a derivative.

  • Cell culture medium and supplements.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-substrate and anti-total-substrate.

  • Secondary antibody (HRP-conjugated).

  • SDS-PAGE and Western blotting equipment.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensity for the phosphorylated substrate.

    • Strip the membrane and re-probe with an antibody against the total substrate to normalize for protein loading.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Workflow for Cell-Based Phosphorylation Assay

cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Seeding Cell Seeding Treatment Compound Treatment Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification WB Western Blotting Quantification->WB Detection Chemiluminescent Detection WB->Detection Analysis Quantification of Phosphorylation Detection->Analysis

Caption: Workflow for a cell-based assay to measure kinase inhibitor activity.

Signaling Pathways

The following diagrams illustrate simplified signaling pathways that can be targeted by inhibitors derived from the benzothiophene scaffold.

DYRK1A Signaling

DYRK1A is a dual-specificity kinase implicated in neurodevelopment and neurodegenerative diseases.[1][4][11][12][13] It can phosphorylate a variety of substrates, influencing transcription, cell proliferation, and apoptosis.

DYRK1A DYRK1A NFAT NFAT DYRK1A->NFAT ASK1 ASK1 DYRK1A->ASK1 Transcription Gene Transcription NFAT->Transcription JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Simplified DYRK1A signaling pathway.

CLK Signaling in Pre-mRNA Splicing

Cdc-like kinases (CLKs) are key regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[5][14] Inhibition of CLKs can modulate alternative splicing, which is often dysregulated in cancer.

CLK CLK SR_proteins SR Proteins (dephosphorylated) CLK->SR_proteins P SR_proteins_p SR Proteins (phosphorylated) Spliceosome Spliceosome Assembly SR_proteins_p->Spliceosome Splicing Alternative Splicing Spliceosome->Splicing

Caption: Role of CLK in regulating pre-mRNA splicing.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton and is involved in cell migration, proliferation, and apoptosis.[2][][15][16][17] This pathway is a target in various diseases, including cancer.

RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLC Myosin Light Chain ROCK->MLC Cofilin Cofilin LIMK->Cofilin Actin Actin Stress Fibers Cofilin->Actin MLC_P Phosphorylated MLC Contraction Cell Contraction & Migration MLC_P->Contraction

Caption: Simplified RhoA/ROCK signaling pathway.

Data Presentation

Screening data for a library of benzothiophene derivatives based on the this compound scaffold should be summarized in a clear and concise tabular format to facilitate SAR analysis.

Table 1: Hypothetical Screening Data for Benzothiophene Derivatives against a Panel of Kinases

Compound IDR1R2DYRK1A IC50 (µM)CLK1 IC50 (µM)ROCK1 IC50 (µM)
M1B4C HCO₂Me> 50> 50> 50
Derivative 1 ClCONH₂5.215.825.1
Derivative 2 OMeCONH-Ph0.82.512.3
Derivative 3 FCONH-Bn1.10.58.9

M1B4C: this compound

Conclusion

This compound represents a valuable starting point for a kinase inhibitor discovery program. The protocols and conceptual frameworks provided in these application notes offer a robust strategy for screening this compound and its derivatives, identifying initial hits, and progressing them through a hit-to-lead campaign. By leveraging the established potential of the benzothiophene scaffold and employing systematic screening and characterization, novel and potent kinase inhibitors can be developed for a variety of therapeutic indications.

References

Application of Benzothiophene Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. These compounds exert their activity through various mechanisms, such as the inhibition of tubulin polymerization, modulation of key signaling pathways like STAT3, and multi-kinase inhibition, making them promising candidates for the development of novel cancer therapeutics. This document provides detailed application notes and protocols for the study of benzothiophene derivatives in cancer cell line research, based on available scientific literature. While specific data for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE is not extensively available, the following information on related benzothiophene derivatives offers a valuable framework for research and development.

Data Presentation: In Vitro Anticancer Activity of Benzothiophene Derivatives

The following tables summarize the growth inhibitory and cytotoxic activities of selected benzothiophene derivatives against various human cancer cell lines.

Table 1: Growth Inhibition (GI50) of Benzothiophene Acrylonitrile Analogs [1]

CompoundCancer Cell Line PanelGI50 Range (nM)Notable Sensitive Cell Lines
Analog 5 NCI-6010.0 - 90.9Leukemia, Colon Cancer, CNS Cancer, Prostate Cancer
Analog 6 NCI-6021.1 - 98.9Leukemia, CNS Cancer, Prostate Cancer
Analog 13 NCI-60< 10.0 - 39.1Broad spectrum, with high potency in most cell lines

GI50: The molar concentration of the drug that causes 50% growth inhibition.

Table 2: Cytotoxicity (IC50) of 5-Hydroxybenzothiophene Derivative 16b [2]

CompoundCancer Cell LineIC50 (µM)
16b HCT-116 (Colon)>10
A549 (Lung)>10
U87MG (Glioblastoma)7.2
HeLa (Cervical)>10

IC50: The molar concentration of the drug that inhibits 50% of cell viability.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of benzothiophene derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Benzothiophene derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiophene derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to determine if the benzothiophene derivative induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • Benzothiophene derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzothiophene derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is used to investigate the effect of the benzothiophene derivative on the cell cycle progression of cancer cells.[2]

Materials:

  • Cancer cell lines

  • Benzothiophene derivative

  • 6-well plates

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzothiophene derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined.

Signaling Pathways and Mechanisms of Action

Tubulin Polymerization Inhibition

Certain benzothiophene acrylonitrile analogs are hypothesized to exert their potent anticancer activity by interfering with tubulin polymerization, similar to combretastatin A-4.[1] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Mechanism of Action cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Inhibition Inhibition of Polymerization Microtubules->Tubulin Dimers Depolymerization Benzothiophene Derivative Benzothiophene Derivative Benzothiophene Derivative->Tubulin Dimers Binds to Tubulin Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Benzothiophene Derivatives.

Multi-Kinase Inhibition

Some 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors. For instance, compound 16b potently inhibits several kinases including Clk4, DRAK1, and haspin, leading to G2/M cell cycle arrest and apoptosis.[2]

Multi_Kinase_Inhibition cluster_kinases Target Kinases cluster_outcomes Cellular Effects Benzothiophene Derivative (16b) Benzothiophene Derivative (16b) Clk4 Clk4 Benzothiophene Derivative (16b)->Clk4 Inhibits DRAK1 DRAK1 Benzothiophene Derivative (16b)->DRAK1 Inhibits Haspin Haspin Benzothiophene Derivative (16b)->Haspin Inhibits G2/M Arrest G2/M Arrest Clk4->G2/M Arrest Apoptosis Apoptosis DRAK1->Apoptosis Haspin->G2/M Arrest Clk1 Clk1 Dyrk1B Dyrk1B Dyrk1A Dyrk1A G2/M Arrest->Apoptosis Inhibition of Migration Inhibition of Migration

Caption: Multi-Kinase Inhibition by a 5-Hydroxybenzothiophene Derivative.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anticancer potential of a novel benzothiophene derivative.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation (Optional) Select Cancer Cell Lines Select Cancer Cell Lines MTT Assay (Determine IC50) MTT Assay (Determine IC50) Select Cancer Cell Lines->MTT Assay (Determine IC50) Apoptosis Assay Apoptosis Assay MTT Assay (Determine IC50)->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis MTT Assay (Determine IC50)->Cell Cycle Analysis Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) MTT Assay (Determine IC50)->Western Blot (Signaling Proteins) Xenograft Mouse Model Xenograft Mouse Model Western Blot (Signaling Proteins)->Xenograft Mouse Model

Caption: General Workflow for Anticancer Evaluation.

Conclusion

Benzothiophene derivatives represent a versatile scaffold for the design and development of novel anticancer agents. The protocols and data presented here provide a foundational guide for researchers to explore the therapeutic potential of this class of compounds. Further investigations into the specific mechanisms of action and in vivo efficacy are warranted to advance these promising molecules towards clinical applications.

References

Application Notes and Protocols for Investigating the Biological Effects of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Benzothiophene and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] The benzothiophene scaffold is considered a "privileged" structure, meaning it is capable of binding to multiple biological targets with high affinity.[1] Various derivatives have been reported to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1][2][3]

Given the established biological significance of the benzothiophene core, METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE, as a novel derivative, warrants investigation for its potential therapeutic effects. These application notes provide a comprehensive experimental framework to screen for and characterize the potential anticancer and anti-inflammatory properties of this compound. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

II. Potential Biological Activities to Investigate

Based on the activities of structurally related benzothiophene derivatives, the primary biological effects to investigate for this compound are:

  • Anticancer Activity: Many benzothiophene derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5][6][7] The proposed mechanism often involves the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[7]

  • Anti-inflammatory Activity: Several benzothiophene compounds have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[2][5][8][9]

III. Data Presentation: Biological Activities of Structurally Related Benzothiophene Derivatives

The following tables summarize the reported biological activities of various benzothiophene derivatives. This data is provided as a reference to highlight the potential of this class of compounds and to serve as a benchmark for the evaluation of this compound.

Disclaimer: The following data is for structurally related compounds and not for this compound itself. The biological activity of a specific derivative is highly dependent on its unique substitution pattern.

Table 1: Anticancer Activity of Selected Benzothiophene Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity MetricValueReference
Benzothiophene AcrylonitrileZ-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemiaGI5010.0 - 66.5 nM[4]
Benzothiophene AcrylonitrileE-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileVariousGI50< 10.0 nM[4]
3-Iodo-2-phenylbenzo[b]thiophene-HepG2 (Liver)EC5067.04 µM[5]
3-Iodo-2-phenylbenzo[b]thiophene-Caco-2 (Colon)EC5063.74 µM[5]
5-Hydroxybenzothiophene HydrazideCompound 16bU87MG (Glioblastoma)IC507.2 µM[7]
Thiophene-based OxadiazoleCompound 11bMCF7 (Breast)IC506.55 µM[10]
Thiophene-based OxadiazoleCompound 11bHCT116 (Colon)IC508.20 µM[10]

Table 2: Anti-inflammatory Activity of Selected Benzothiophene Derivatives

Compound ClassSpecific DerivativeAssayActivity MetricValueReference
3-Iodo-2-phenylbenzo[b]thiophene-Nitric Oxide Production in LPS-stimulated RAW264.7 cells-Significant reduction[5][8]
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCompound 4aCOX-2 InhibitionIC500.31 µM[11]
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCompound 4jCOX-2 InhibitionIC501.40 µM[11]
Thiophene Derivatives-TNF-α and IL-8 expression in LPS-stimulated THP-1 cells-Negative regulation at 10 µM[2]
Tetrahydrobenzo[b]thiopheneCompound 3aNitric Oxide Production in LPS-stimulated RAW264.7 cells% Inhibition87.07%[12]

IV. Experimental Protocols

A. Anticancer Activity Assays

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on various cancer cell lines.[11][13][14]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect and quantify apoptosis induced by the test compound using flow cytometry.[4][7][8]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

This protocol describes how to analyze the effect of the test compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[1][5][15]

Materials:

  • Cancer cell lines

  • This compound

  • 70% Ethanol (ice-cold)

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

B. Anti-inflammatory Activity Assays

This protocol measures the effect of the test compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[2][12][16]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • LPS

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • 96-well plates

  • Microplate reader

Procedure:

  • Follow steps 1-3 of the Nitric Oxide Production Assay.

  • Collect the cell culture supernatant.

  • Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

  • Measure the absorbance and determine the concentration of the cytokines from a standard curve.

  • Calculate the percentage of cytokine inhibition.

V. Mandatory Visualizations

Signaling Pathway Diagram

G Hypothetical Anticancer Signaling Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Test_Compound This compound Test_Compound->RAF Inhibits Test_Compound->PI3K Inhibits Transcription_Factors->Gene_Expression G Experimental Workflow for Biological Screening cluster_0 Primary Screening cluster_1 Secondary Assays (If Active) cluster_2 Mechanism of Action Studies Compound This compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (NO Assay) Compound->Anti_inflammatory Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis If cytotoxic Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle If cytotoxic Cytokine Cytokine Profiling (ELISA) Anti_inflammatory->Cytokine If anti-inflammatory Kinase_Inhibition Kinase Inhibition Assays Apoptosis->Kinase_Inhibition Western_Blot Western Blot Analysis (Signaling Proteins) Cell_Cycle->Western_Blot Cytokine->Western_Blot

References

Application Notes and Protocols: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of methyl 1-benzothiophene-4-carboxylate as a versatile starting material for the construction of novel and biologically relevant heterocyclic compounds. The protocols outlined below are based on established chemical transformations and provide a foundation for the development of diverse molecular scaffolds for drug discovery and materials science.

Introduction

This compound is a key building block in synthetic organic chemistry. Its benzothiophene core is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds. The strategic placement of the methyl ester at the 4-position allows for a variety of chemical modifications, making it an ideal starting point for the synthesis of more complex, fused heterocyclic systems. These resulting structures, such as thieno[3,4-c]pyridines, pyrimidobenzothiophenes, and pyrazolobenzothiophenes, are of significant interest due to their potential as therapeutic agents.

I. Synthesis of Fused Pyrimidine Derivatives

A common strategy to construct fused heterocyclic systems from this compound involves the initial conversion of the ester to a more reactive intermediate, such as a carbohydrazide, which can then undergo cyclization with suitable reagents. This approach is particularly useful for the synthesis of fused pyrimidine and pyrazole derivatives.

A. Synthesis of Benzothieno[3,2-d]pyrimidinones

A key transformation involves the conversion of the methyl ester to a carbohydrazide, which then serves as a precursor for pyrimidine ring formation. While direct literature on this compound is limited, a well-established parallel synthesis starting from the related methyl 3-amino-6-fluorobenzothiophene-2-carboxylate provides a robust template for this transformation.

Reaction Scheme:

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization This compound This compound 1-Benzothiophene-4-carbohydrazide 1-Benzothiophene-4-carbohydrazide This compound->1-Benzothiophene-4-carbohydrazide Hydrazine hydrate, Alcohol, Reflux Benzothieno[3,2-d]pyrimidin-4(3H)-one Benzothieno[3,2-d]pyrimidin-4(3H)-one 1-Benzothiophene-4-carbohydrazide->Benzothieno[3,2-d]pyrimidin-4(3H)-one Triethyl orthoformate, Reflux

Caption: Synthesis of Benzothieno[3,2-d]pyrimidinone.

Experimental Protocol: Synthesis of 1-Benzothiophene-4-carbohydrazide

  • To a stirred solution of this compound (0.01 mol) in absolute ethanol (50 mL), add hydrazine hydrate (0.01 mol).

  • Reflux the reaction mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 1-benzothiophene-4-carbohydrazide.

Experimental Protocol: Synthesis of Benzothieno[3,2-d]pyrimidin-4(3H)-one

  • A mixture of 1-benzothiophene-4-carbohydrazide (0.001 mol) in triethyl orthoformate (10 mL) is heated under reflux for 8 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the solid product by filtration, wash with water, and dry to yield the target benzothieno[3,2-d]pyrimidin-4(3H)-one.

Quantitative Data (Hypothetical based on similar reactions):

StepProductReagentsReaction Time (h)Temperature (°C)Yield (%)
11-Benzothiophene-4-carbohydrazideHydrazine hydrate, Ethanol6Reflux75-85
2Benzothieno[3,2-d]pyrimidin-4(3H)-oneTriethyl orthoformate8Reflux60-70

II. Synthesis of Fused Pyrazole Derivatives

The carbohydrazide intermediate is also a valuable precursor for the synthesis of fused pyrazole systems through condensation with 1,3-dicarbonyl compounds.

A. Synthesis of 1-(1-Benzothiophen-4-yl)-3,5-dimethyl-1H-pyrazole

Reaction Scheme:

G 1-Benzothiophene-4-carbohydrazide 1-Benzothiophene-4-carbohydrazide 1-(1-Benzothiophen-4-yl)-3,5-dimethyl-1H-pyrazole 1-(1-Benzothiophen-4-yl)-3,5-dimethyl-1H-pyrazole 1-Benzothiophene-4-carbohydrazide->1-(1-Benzothiophen-4-yl)-3,5-dimethyl-1H-pyrazole Acetylacetone, Acetic acid, Reflux

Caption: Synthesis of a Fused Pyrazole Derivative.

Experimental Protocol:

  • Reflux a mixture of 1-benzothiophene-4-carbohydrazide (0.001 mol) and acetylacetone (0.001 mol) in glacial acetic acid (15 mL) for 5 hours.[1]

  • Monitor the reaction progress by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the resulting solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent to obtain 1-(1-benzothiophen-4-yl)-3,5-dimethyl-1H-pyrazole.

Quantitative Data (Hypothetical based on similar reactions):

ProductReagentsReaction Time (h)Temperature (°C)Yield (%)
1-(1-Benzothiophen-4-yl)-3,5-dimethyl-1H-pyrazoleAcetylacetone, Acetic acid5Reflux70-80

III. Synthesis of Thieno[3,4-c]pyridine Derivatives

The construction of a fused pyridine ring onto the benzothiophene core can be achieved through a multi-step sequence involving functionalization of the aromatic ring, followed by cyclization. While direct examples from this compound are scarce, established methodologies for thienopyridine synthesis can be adapted. A plausible route would involve nitration, reduction to an amine, and subsequent cyclization.

Hypothetical Synthetic Pathway:

G A This compound B Methyl 5-nitro-1-benzothiophene-4-carboxylate A->B HNO3, H2SO4 C Methyl 5-amino-1-benzothiophene-4-carboxylate B->C Reduction (e.g., SnCl2, HCl) D Thieno[3,4-c]pyridin-4(5H)-one derivative C->D Cyclization (e.g., with a β-ketoester)

References

Application Notes and Protocols for the Quantification of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE in biological matrices. The following methods are proposed based on established analytical techniques for similar compounds and would require validation for specific applications.

Introduction

This compound is a benzothiophene derivative. Benzothiophenes are a class of heterocyclic compounds with a wide range of biological activities and are of significant interest in pharmaceutical research and drug development.[1][2] Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in plasma and urine samples. The protocol is adapted from a method developed for a structurally similar compound, 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester.[3]

Experimental Protocol

1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of plasma or urine in a glass tube, add a suitable internal standard (e.g., a structurally similar benzothiophene derivative not present in the sample).

  • Add 100 µL of 1 M sodium hydroxide to basify the sample to approximately pH 11.

  • Add 5.0 mL of hexane.

  • Vortex the tube for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

1.2. HPLC Conditions

  • Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Ethanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 254 nm

  • Column Temperature: 30°C

Data Presentation
ParameterExpected Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)5 - 10 ng/mL
Limit of Quantification (LOQ)15 - 30 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS Basify Basify to pH 11 Add_IS->Basify Add_Hexane Add Hexane Basify->Add_Hexane Vortex_Centrifuge Vortex & Centrifuge Add_Hexane->Vortex_Centrifuge Extract Extract Organic Layer Vortex_Centrifuge->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

HPLC-UV analysis workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for complex matrices or when low detection limits are required.

Experimental Protocol

2.1. Sample Preparation (Solid-Phase Extraction)

  • To 0.5 mL of plasma, add an internal standard.

  • Precondition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ would be selected, and product ions would be generated through collision-induced dissociation.

Data Presentation
ParameterExpected Performance
Linearity (r²)> 0.998
Limit of Detection (LOD)0.05 - 0.1 ng/mL
Limit of Quantification (LOQ)0.1 - 0.5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 10%

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

LC-MS/MS analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for volatile and thermally stable compounds.

Experimental Protocol

3.1. Sample Preparation (Liquid-Liquid Extraction)

Follow the same Liquid-Liquid Extraction protocol as described in section 1.1. After evaporation, reconstitute the sample in 100 µL of a suitable solvent like ethyl acetate.

3.2. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

Data Presentation
ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 5 ng/mL
Limit of Quantification (LOQ)5 - 15 ng/mL
Accuracy (% Recovery)80 - 120%
Precision (%RSD)< 15%

Logical Relationship of Methods

Method_Selection Analyte This compound HPLC_UV HPLC-UV Analyte->HPLC_UV Routine Analysis LC_MSMS LC-MS/MS Analyte->LC_MSMS High Sensitivity & Selectivity GC_MS GC-MS Analyte->GC_MS Alternative Method

Method selection guide.

Disclaimer

The protocols and performance characteristics provided are intended as a guide and are based on analytical methods for structurally related compounds. Method development and validation are essential to ensure accuracy, precision, and reliability for the specific intended application and biological matrix.

References

Troubleshooting & Optimization

Troubleshooting low yield in METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE. The content is structured to address specific experimental challenges, offering detailed protocols and data-driven solutions.

Troubleshooting Guides

This section addresses common issues encountered during the two primary stages of synthesis: the formation of 1-benzothiophene-4-carboxylic acid and its subsequent methyl esterification.

Stage 1: Synthesis of 1-Benzothiophene-4-carboxylic Acid

Question 1: My reaction to form the 1-benzothiophene-4-carboxylic acid has a low yield. What are the potential causes and solutions?

Answer: Low yield in the formation of the benzothiophene core can stem from several factors related to the specific synthetic route chosen. A common approach involves the cyclization of a substituted thiophene derivative.

Possible Causes and Solutions:

  • Incomplete Cyclization: The energy barrier for the ring-closing step may not be overcome.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your reactants through appropriate purification techniques such as recrystallization or column chromatography.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and catalyst is critical for efficient cyclization.

    • Solution: Experiment with different bases (e.g., sodium hydride, potassium tert-butoxide) and solvents (e.g., DMF, DMSO, toluene). If the reaction is metal-catalyzed (e.g., using Palladium or Copper), ensure the catalyst is active and consider screening different ligands.

  • Side Reactions: Undesired side reactions can consume starting materials and complicate purification.

    • Solution: Lowering the reaction temperature may help to minimize the formation of side products. A thorough analysis of byproducts by NMR or MS can provide insights into the competing reaction pathways, guiding further optimization.

Stage 2: Methyl Esterification of 1-Benzothiophene-4-carboxylic Acid

Question 2: I am experiencing a low yield during the Fischer esterification of 1-benzothiophene-4-carboxylic acid with methanol. How can I improve this?

Answer: Fischer esterification is an equilibrium-limited reaction. Low yields are often due to the presence of water, which can hydrolyze the ester product back to the carboxylic acid.

Possible Causes and Solutions:

  • Equilibrium Not Shifted Towards Products: The reverse reaction (hydrolysis) is significant.

    • Solution 1: Use Excess Methanol. Employing methanol as the reaction solvent ensures a large molar excess, driving the equilibrium towards the formation of the methyl ester according to Le Châtelier's principle.

    • Solution 2: Remove Water. Actively removing the water byproduct is highly effective. This can be achieved by adding a dehydrating agent like molecular sieves to the reaction mixture or by using a Dean-Stark apparatus with a co-solvent such as toluene to azeotropically remove water.

  • Insufficient Catalyst Activity: The acid catalyst may be weak, hydrated, or used in an insufficient amount.

    • Solution: Use a catalytic amount (1-5 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Ensure the catalyst is anhydrous.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor by TLC until the starting carboxylic acid is no longer visible. Gentle reflux is typically required.

  • Steric Hindrance: While not severe for this substrate, steric hindrance around the carboxylic acid can slow the reaction.

    • Solution: If standard Fischer esterification remains low-yielding, consider alternative methods outlined in the FAQs.

Question 3: My final product, this compound, is difficult to purify. What are common impurities and how can I remove them?

Answer: Purification challenges often arise from unreacted starting materials or side products with similar polarities to the desired ester.

Common Impurities and Purification Strategies:

  • Unreacted 1-Benzothiophene-4-carboxylic Acid: This is a common impurity if the esterification is incomplete.

    • Solution: During the aqueous work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will convert the acidic starting material into its water-soluble sodium salt, which will be extracted into the aqueous phase.

  • Side Products from Benzothiophene Ring Reactions: Depending on the reaction conditions, side reactions on the benzothiophene ring can occur.

    • Solution: Column chromatography on silica gel is typically effective for removing these impurities. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended to achieve good separation.

  • Polymeric Materials: High temperatures can sometimes lead to the formation of dark, tar-like substances.

    • Solution: Ensure the reaction temperature is not excessively high. A pre-purification step, such as filtering the crude product through a plug of silica gel, can help remove baseline impurities before final column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common two-step synthesis involves:

  • Formation of the Carboxylic Acid: Synthesis of 1-benzothiophene-4-carboxylic acid, for example, via palladium-catalyzed carbonylation of 4-bromo-1-benzothiophene.

  • Esterification: Conversion of the resulting carboxylic acid to its methyl ester, typically through Fischer esterification using methanol and a strong acid catalyst.

Q2: Are there alternative methods to Fischer esterification if it provides a low yield?

A2: Yes, several alternative methods can be employed, especially for challenging substrates:

  • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a high-yielding, non-reversible method.

  • Steglich Esterification: Use a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This method is mild and effective for acid-sensitive substrates.

  • Alkylation with Methyl Iodide: Deprotonate the carboxylic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate salt, which is then alkylated with methyl iodide (MeI).

Q3: How can I monitor the progress of the esterification reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting carboxylic acid on a silica gel plate. The ester product will be less polar and thus have a higher Rf value than the carboxylic acid. The reaction is complete when the spot corresponding to the starting material has disappeared.

Data Presentation

Table 1: Comparison of Esterification Methods for Aromatic Carboxylic Acids

MethodReagentsTypical Yield (%)AdvantagesDisadvantages
Fischer Esterification Methanol (excess), H₂SO₄ (cat.)60-95%Cost-effective, simple procedure.Reversible reaction, may require water removal for high yield.
Acid Chloride Formation 1. SOCl₂ or (COCl)₂ 2. Methanol, Pyridine>95%High-yielding, non-reversible.Requires handling of corrosive reagents.
Steglich Esterification Methanol, DCC/EDC, DMAP85-95%Mild conditions, suitable for sensitive substrates.Reagents are more expensive, produces urea byproduct.
Alkylation K₂CO₃ or Cs₂CO₃, MeI90-99%High-yielding, mild conditions.Methyl iodide is toxic and a potent alkylating agent.

Table 2: Influence of Reaction Conditions on Fischer Esterification Yield

Carboxylic AcidMethanol (equivalents)Water RemovalCatalyst (mol%)Yield (%)
Benzoic Acid1No2% H₂SO₄~65%
Benzoic Acid10No2% H₂SO₄~90%
Benzoic AcidSolventYes (Dean-Stark)2% H₂SO₄>95%
1-Benzothiophene-4-carboxylic AcidSolventNo5% TsOH~85%
1-Benzothiophene-4-carboxylic AcidSolventYes (Molecular Sieves)5% TsOH>95%

Experimental Protocols

Protocol 1: Synthesis of 1-Benzothiophene-4-carboxylic Acid via Palladium-Catalyzed Carbonylation
  • To a pressure vessel, add 4-bromo-1-benzothiophene (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add a suitable solvent (e.g., DMF) and a base (e.g., triethylamine, 3.0 eq).

  • Add a CO source, such as formic acid, activated by an agent like DCC.

  • Seal the vessel and heat to the desired temperature (e.g., 80-120 °C).

  • Pressurize the vessel with carbon monoxide gas (if not using an alternative CO source) to the appropriate pressure (e.g., 10-50 atm).

  • Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, carefully vent the vessel.

  • Perform an aqueous work-up, acidifying the aqueous layer to precipitate the carboxylic acid product.

  • Collect the solid by filtration and purify by recrystallization.

Protocol 2: Fischer Esterification to Synthesize this compound
  • To a round-bottom flask, add 1-benzothiophene-4-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) or p-toluenesulfonic acid (TsOH, 5 mol%).

  • For improved yield, add activated 3Å molecular sieves.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_stage1 Stage 1: Carboxylic Acid Synthesis cluster_stage2 Stage 2: Esterification start Starting Materials (e.g., 4-Bromo-1-benzothiophene) reaction1 Palladium-Catalyzed Carbonylation start->reaction1 product1 1-Benzothiophene-4-carboxylic Acid reaction1->product1 reaction2 Fischer Esterification (Methanol, Acid Catalyst) product1->reaction2 product2 This compound reaction2->product2

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_check Identify Problematic Step cluster_acid Troubleshoot Acid Synthesis cluster_ester Troubleshoot Esterification cluster_solutions Potential Solutions start Low Overall Yield check_acid Isolate & Check Yield of 1-Benzothiophene-4-carboxylic Acid start->check_acid Analyze Stage 1 check_ester Monitor Esterification by TLC/LC-MS start->check_ester Analyze Stage 2 acid_q1 Incomplete Cyclization? check_acid->acid_q1 Low Yield acid_q2 Side Reactions? check_acid->acid_q2 acid_q3 Catalyst Inactive? check_acid->acid_q3 ester_q1 Equilibrium Issue? (Water Present) check_ester->ester_q1 Starting Material Remains ester_q2 Incomplete Reaction? check_ester->ester_q2 ester_q3 Catalyst Issue? check_ester->ester_q3 sol_acid Optimize Temp/Time Screen Catalysts/Ligands acid_q1->sol_acid acid_q2->sol_acid acid_q3->sol_acid sol_ester Use Excess Methanol Remove Water Increase Time/Temp ester_q1->sol_ester sol_alt Consider Alternative Esterification Method ester_q1->sol_alt ester_q2->sol_ester ester_q3->sol_ester

Caption: Logical workflow for troubleshooting low yield in the synthesis.

Optimizing reaction conditions for the synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE. This document includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.

I. Experimental Protocols

A plausible and effective synthetic route to this compound involves a two-step process: the synthesis of 4-bromobenzo[b]thiophene followed by a palladium-catalyzed carbonylation reaction.

Step 1: Synthesis of 4-Bromobenzo[b]thiophene

This procedure is adapted from established methods for the synthesis of substituted benzothiophenes. A common starting material for this synthesis is 2-bromo-6-fluorobenzaldehyde.

  • Reaction Scheme:

    • React 2-bromo-6-fluorobenzaldehyde with a mercaptoacetate derivative to form a thioether.

    • Induce intramolecular cyclization to form the benzothiophene ring.

    • Decarboxylation to yield 4-bromobenzo[b]thiophene.

  • Detailed Protocol:

    • In a round-bottom flask, dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq) in a suitable organic solvent such as DMF or THF.

    • Add potassium carbonate (1.1 eq) and ethyl thioglycolate (1.2 eq).

    • Heat the reaction mixture at 60-80°C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

    • The crude intermediate is then subjected to decarboxylation, which can be achieved by heating in a high-boiling solvent like quinoline with a copper catalyst, to yield 4-bromobenzo[b]thiophene.

    • Purify the product by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Carbonylation of 4-Bromobenzo[b]thiophene

This step introduces the methyl carboxylate group at the 4-position of the benzothiophene ring.

  • Reaction Scheme:

    • 4-Bromobenzo[b]thiophene is reacted with carbon monoxide and methanol in the presence of a palladium catalyst.

  • Detailed Protocol:

    • To a high-pressure reactor, add 4-bromobenzo[b]thiophene (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a phosphine ligand like triphenylphosphine (2-10 mol%).

    • Add a suitable solvent like methanol, which also acts as a reactant, and a base (e.g., triethylamine) to scavenge the HBr formed.

    • Seal the reactor and purge with carbon monoxide gas several times before pressurizing to the desired pressure (typically 10-50 atm).

    • Heat the reaction mixture to 80-120°C with vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After completion, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain this compound.

II. Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful synthesis of 4-bromobenzo[b]thiophene?

A1: The critical parameters include the choice of base and solvent in the initial condensation and cyclization step, as well as the temperature control during the decarboxylation. The purity of the starting 2-bromo-6-fluorobenzaldehyde is also crucial to avoid side reactions.

Q2: I am having trouble with the palladium-catalyzed carbonylation step. What are the common failure points?

A2: Common issues with palladium-catalyzed carbonylation include catalyst deactivation, incomplete reaction, and formation of byproducts. Catalyst deactivation can be caused by impurities in the starting materials or solvent, or by improper handling of the catalyst. Incomplete reaction may be due to insufficient CO pressure, low temperature, or a non-optimal catalyst/ligand ratio.

Q3: What is the best way to purify the final product, this compound?

A3: Column chromatography on silica gel is the most common and effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Recrystallization from a suitable solvent system can be used for further purification if needed.

Troubleshooting Common Problems
Problem Possible Cause(s) Suggested Solution(s)
Low yield in the synthesis of 4-bromobenzo[b]thiophene - Incomplete cyclization. - Suboptimal decarboxylation conditions. - Loss of product during workup and purification.- Increase the reaction temperature or time for the cyclization step. - Optimize the temperature and catalyst for decarboxylation. - Ensure efficient extraction and careful handling during purification.
Formation of palladium black in the carbonylation step - Catalyst decomposition due to high temperature or presence of oxygen. - Impurities in the substrate or solvent.- Lower the reaction temperature. - Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen) before introducing CO. - Use high-purity starting materials and solvents.
Incomplete carbonylation reaction - Insufficient CO pressure. - Low reaction temperature. - Inactive catalyst.- Increase the CO pressure within the safe limits of the reactor. - Increase the reaction temperature. - Use a fresh batch of palladium catalyst and ligand.
Formation of byproducts in the carbonylation step - Side reactions such as hydrodehalogenation (replacement of bromine with hydrogen). - Dimerization of the starting material.- Optimize the reaction conditions, particularly the base and temperature. - Adjust the catalyst and ligand system.

III. Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Bromobenzo[b]thiophene cluster_step2 Step 2: Palladium-Catalyzed Carbonylation A 2-Bromo-6-fluorobenzaldehyde B Thioether Intermediate A->B  Ethyl thioglycolate, K2CO3 C 4-Bromobenzo[b]thiophene B->C  Heat, Decarboxylation D 4-Bromobenzo[b]thiophene E This compound D->E  CO, Methanol, Pd(OAc)2, Ligand

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities in Carbonylation Q1 Is Palladium Black Observed? Start->Q1 A1 Catalyst Decomposition Q1->A1 Yes Q2 Incomplete Reaction? Q1->Q2 No S1 Lower Temperature Degas Solvents Check Reagent Purity A1->S1 A2 Suboptimal Conditions Q2->A2 Yes Q3 Byproduct Formation? Q2->Q3 No S2 Increase CO Pressure Increase Temperature Check Catalyst Activity A2->S2 A3 Side Reactions Q3->A3 Yes S3 Optimize Base and Temperature Screen Catalysts/Ligands A3->S3

Purification challenges and solutions for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, by-products of the cyclization reaction, and subsequent esterification. These may include:

  • Starting Materials: Unreacted thiophenol derivatives or precursors to the benzothiophene ring.

  • Positional Isomers: Formation of other isomers of the methyl benzothiophene carboxylate.

  • Hydrolysis Product: 1-Benzothiophene-4-carboxylic acid, resulting from the hydrolysis of the methyl ester.

  • By-products from Synthesis: Depending on the synthetic route, by-products from side reactions such as incomplete cyclization or demethylation may be present.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: Highly effective for separating the desired compound from a complex mixture of impurities.[2]

Q3: What is a recommended solvent system for the recrystallization of this compound?

A3: For benzothiophene and its derivatives, a mixture of a C1-C8 alcohol and water is often effective.[3] Isopropyl alcohol or isobutyl alcohol with a water concentration of 5-20% by weight is a good starting point.[3][4] The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

Q4: What are suitable conditions for purifying this compound by column chromatography?

A4: A common stationary phase is silica gel. The mobile phase is typically a non-polar solvent with a small amount of a more polar solvent. A gradient of petroleum ether (or hexanes) and ethyl acetate is often successful for separating benzothiophene derivatives.[2][5] The exact ratio will depend on the polarity of the impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating from a supersaturated solution as a liquid.- Use a lower boiling point solvent or a mixed solvent system. - Add a small amount of a solvent in which the compound is more soluble to the hot solution. - Try a slower cooling rate.
No crystal formation upon cooling The solution is not sufficiently saturated, or nucleation is slow.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[4]
Low recovery of pure product Too much solvent was used. The compound has significant solubility in the cold solvent. The product was not fully crystalline before filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath to minimize solubility. - Ensure crystallization is complete before filtering.
Product is still impure after recrystallization The chosen solvent is not effective at separating the impurity. The impurity has very similar solubility properties to the product.- Try a different solvent or a mixed solvent system. - Consider an alternative purification method like column chromatography.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compounds (overlapping peaks) The solvent system is not optimal. The column was not packed properly. The column was overloaded with the sample.- Adjust the polarity of the mobile phase. A less polar solvent will generally increase the retention time of all compounds, potentially improving separation. - Ensure the column is packed uniformly to avoid channeling. - Use an appropriate amount of sample for the column size.
Compound is not eluting from the column The mobile phase is not polar enough to move the compound down the column.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Streaking or tailing of the compound band The compound is interacting too strongly with the stationary phase. The sample was not loaded onto the column in a narrow band.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Dissolve the sample in a minimal amount of the mobile phase or a weak solvent before loading.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent mixture in which this compound is soluble when hot but sparingly soluble when cold. A mixture of isopropyl alcohol and water (e.g., 9:1 or 8:2 v/v) is a good starting point.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

General Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 petroleum ether:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (e.g., from 95:5 to 80:20 petroleum ether:ethyl acetate).[2][5]

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC NMR NMR Spectroscopy TLC->NMR HPLC HPLC Analysis NMR->HPLC Pure_Product Pure Product HPLC->Pure_Product

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Crude Product in Hot Solvent Cooling Cooling Start->Cooling Problem Problem Encountered? Cooling->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Impure_Crystals Crystals are Impure Problem->Impure_Crystals Yes Success Pure Crystals Problem->Success No Solution1 Adjust Solvent (Lower Boiling Point) Oiling_Out->Solution1 Solution2 Induce Nucleation (Scratch/Seed) No_Crystals->Solution2 Solution3 Re-dissolve and Use Different Solvent Impure_Crystals->Solution3 Solution1->Cooling Solution2->Cooling Solution3->Cooling

Caption: Troubleshooting logic for recrystallization issues.

References

Improving the regioselectivity of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE. Our focus is on improving the regioselectivity of the synthesis, a critical challenge for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenge is achieving regioselectivity. Direct functionalization of the benzothiophene core, such as through Friedel-Crafts acylation, typically favors substitution at the C2 or C3 positions, making the introduction of a carboxylate group at the C4 position difficult. Therefore, strategies often involve constructing the benzothiophene ring from a starting material where the benzene ring is already functionalized at the desired position.

Q2: Why is direct C4-carboxylation of 1-benzothiophene not a preferred method?

A2: Direct carboxylation of 1-benzothiophene is challenging due to the inherent electronic properties of the heterocyclic ring system. Electrophilic attack, which is the basis for many carboxylation reactions, is kinetically and thermodynamically favored at the electron-rich C2 and C3 positions of the thiophene ring.

Q3: What are the common regioisomeric impurities observed in this synthesis?

A3: The most common regioisomeric impurities are the C2, C3, C5, C6, and C7-carboxylated benzothiophene derivatives. The formation of these isomers is highly dependent on the synthetic route and reaction conditions.

Q4: Can I use a directing group to achieve C4-functionalization?

A4: Yes, the use of a directing group on the benzothiophene ring can facilitate C4-functionalization. However, this adds extra steps to the synthesis for the introduction and subsequent removal of the directing group, which may lower the overall yield.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Incomplete reaction in any of the synthetic steps. 2. Decomposition of starting materials or intermediates. 3. Inefficient purification.1. Monitor reaction progress using TLC or GC-MS. Consider increasing reaction time or temperature if starting material persists. 2. Ensure all reagents are pure and dry. Use an inert atmosphere (e.g., nitrogen or argon) if any reagents are air or moisture sensitive. 3. Optimize the solvent system for column chromatography to ensure good separation from byproducts.
Formation of multiple regioisomers 1. Lack of regiocontrol in the chosen synthetic route. 2. Scrambling of substituents under harsh reaction conditions.1. Employ a synthetic strategy that builds the benzothiophene ring from a pre-functionalized benzene derivative to lock in the C4-substitution pattern. 2. Use milder reaction conditions (e.g., lower temperatures, less aggressive reagents) to prevent isomerization.
Difficulty in the final esterification step 1. Incomplete conversion of the carboxylic acid to the methyl ester. 2. Hydrolysis of the ester during workup.1. Use a large excess of methanol in Fischer esterification. Alternatively, use a different esterification method such as reaction with methyl iodide in the presence of a base, or with diazomethane (with appropriate safety precautions). 2. Ensure the workup is performed under anhydrous or non-hydrolytic conditions until the product is isolated.
Product is an oil and difficult to crystallize 1. Presence of impurities. 2. The product may be intrinsically an oil at room temperature.1. Re-purify the product using column chromatography with a shallow solvent gradient. 2. If the product is pure, attempt crystallization from different solvent systems or at lower temperatures. Trituration with a non-polar solvent like hexane may induce crystallization.

Experimental Protocols

A reliable method to ensure the regioselective synthesis of this compound is to construct the benzothiophene ring from a pre-functionalized aromatic precursor. Below is a detailed multi-step protocol.

Overall Synthetic Scheme:

G A Methyl 2-iodobenzoate B Methyl 2-((2,2-diethoxyethyl)thio)benzoate A->B  Step 1: Thiolation C 1-Benzothiophene-4-carboxylic acid B->C  Step 2: Cyclization/ Hydrolysis D This compound C->D  Step 3: Esterification

Figure 1. Proposed synthetic workflow for this compound.

Step 1: Synthesis of Methyl 2-((2,2-diethoxyethyl)thio)benzoate

This step involves a nucleophilic aromatic substitution reaction to introduce the thioether side chain.

Reaction:

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add copper(I) iodide (5-10 mol%), a suitable base such as potassium carbonate (2 equivalents), and a solvent like DMF or DMSO.

  • Add methyl 2-iodobenzoate (1 equivalent) and 2,2-diethoxyethanethiol (1.2 equivalents) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The copper(I) iodide should be of high purity. Consider using a different ligand, such as L-proline, to facilitate the coupling.

  • Side Reactions: The formation of disulfide from 2,2-diethoxyethanethiol can occur. Using a slight excess of the thiol can help to mitigate this.

Step 2: Synthesis of 1-Benzothiophene-4-carboxylic acid

This step involves an acid-catalyzed intramolecular cyclization followed by hydrolysis of the ester.

Reaction:

Protocol:

  • Add polyphosphoric acid (PPA) to a round-bottom flask and heat it to 80-90 °C.

  • Slowly add methyl 2-((2,2-diethoxyethyl)thio)benzoate to the hot PPA with vigorous stirring.

  • Continue heating and stirring for 2-4 hours. The color of the mixture will darken.

  • Monitor the reaction by TLC (a new, more polar spot corresponding to the carboxylic acid should appear).

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • The solid product will precipitate. Collect the solid by filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Troubleshooting:

  • Incomplete Cyclization: Ensure the PPA is sufficiently hot and the reaction is stirred vigorously to ensure good mixing.

  • Charring/Decomposition: Avoid excessive heating. If charring is observed, reduce the reaction temperature.

  • Product is an oil: If the product does not precipitate as a solid, extract the aqueous mixture with an organic solvent.

Step 3: Synthesis of this compound

This is a standard Fischer esterification.

Reaction:

Protocol:

  • Suspend 1-benzothiophene-4-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization.

Troubleshooting:

  • Incomplete Esterification: Increase the reaction time or the amount of methanol.

  • Hydrolysis during Workup: Ensure the organic layer is thoroughly dried before concentrating the solvent.

Data Presentation

The following table summarizes expected yields for each step of the synthesis. Note that these are approximate values and can vary based on experimental conditions and scale.

Step Product Theoretical Yield (%)
1Methyl 2-((2,2-diethoxyethyl)thio)benzoate70-85
21-Benzothiophene-4-carboxylic acid60-75
3This compound85-95

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of factors influencing the regioselectivity of benzothiophene functionalization.

G cluster_0 Factors Influencing Regioselectivity cluster_1 Outcome A Electronic Effects E C2/C3 Substitution (Kinetic Product) A->E B Steric Hindrance F C4/C5/C6/C7 Substitution (Thermodynamic or Directed Product) B->F C Reaction Conditions C->E C->F D Directing Groups D->F

Figure 2. Factors influencing the regioselectivity of benzothiophene functionalization.

Technical Support Center: Scaling Up the Synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important benzothiophene derivative.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound suitable for scaling up?

A common and scalable approach involves a two-step process starting from readily available materials. The first step is the synthesis of the key intermediate, Methyl 4-mercaptobenzoate. This is followed by the reaction of the mercaptobenzoate with a suitable C2-synthon, such as chloroacetaldehyde dimethyl acetal, and subsequent intramolecular cyclization to form the benzothiophene ring.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

When scaling up the synthesis, several parameters are critical to monitor and control to ensure consistent yield and purity:

  • Temperature Control: Both the formation of the thioether intermediate and the cyclization step can be exothermic. Adequate cooling capacity and controlled reagent addition are crucial to prevent side reactions.

  • Mixing Efficiency: Homogeneous mixing is essential, especially during the cyclization step, to ensure uniform reaction conditions and prevent localized "hot spots."

  • Atmosphere Control: The thiol intermediate (Methyl 4-mercaptobenzoate) can be sensitive to oxidation. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the process is recommended to prevent the formation of disulfide impurities.

  • Purity of Starting Materials: The purity of the starting materials, particularly the Methyl 4-mercaptobenzoate, will directly impact the purity of the final product and the ease of purification.

Q3: How can I purify the final product, this compound, at a larger scale?

For larger quantities, purification can be achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is often the most efficient method for removing minor impurities on a large scale. If significant impurities are present, large-scale column chromatography using silica gel may be necessary.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete reaction in Step 2 (Thioether formation) Monitor the reaction progress by TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. Ensure the base used for the deprotonation of the thiol is of good quality and used in the correct stoichiometry.
Inefficient cyclization in Step 3 The choice of cyclizing agent and reaction temperature is critical. Polyphosphoric acid (PPA) is a common choice, but its viscosity at larger scales can be problematic. Alternative acid catalysts like Eaton's reagent or methanesulfonic acid can be considered. Optimize the temperature to ensure cyclization without product degradation.
Degradation of starting material or product Ensure an inert atmosphere is maintained to prevent oxidation of the thiol intermediate. Avoid excessively high temperatures during the cyclization and work-up steps.
Poor mixing at larger scales Evaluate and optimize the stirring mechanism and speed to ensure the reaction mixture is homogeneous, especially when using viscous reagents like PPA.
Problem 2: Formation of Significant Impurities
Potential Cause Recommended Solution
Disulfide formation The thiol intermediate, Methyl 4-mercaptobenzoate, can oxidize to form a disulfide impurity. Always handle this intermediate under an inert atmosphere and use degassed solvents.
Incomplete cyclization The uncyclized thioether intermediate may remain in the final product. Optimize the cyclization conditions (acid strength, temperature, time) to drive the reaction to completion.
Side reactions from the C2-synthon Chloroacetaldehyde dimethyl acetal can undergo self-condensation or other side reactions. Ensure it is added slowly and at a controlled temperature to the reaction mixture.
Formation of regioisomers While the 4-position of the starting material directs the cyclization, minor regioisomers can sometimes form. Purification by recrystallization or chromatography may be necessary to remove these.
Problem 3: Difficulty in Product Isolation/Purification
Potential Cause Recommended Solution
Product is an oil or low-melting solid If direct crystallization is challenging, consider purification by column chromatography. It may also be possible to form a crystalline derivative for purification, which can then be converted back to the desired product.
Presence of closely related impurities Optimize crystallization conditions (solvent, temperature, cooling rate) to improve the separation of impurities. Preparative HPLC may be required for very high purity material.
Emulsion formation during aqueous work-up This can occur, especially at larger scales. To break emulsions, try adding brine, changing the pH of the aqueous layer, or filtering the entire mixture through a pad of celite.

Experimental Protocols

A plausible experimental workflow for the synthesis of this compound is outlined below.

experimental_workflow cluster_step1 Step 1: Synthesis of Methyl 4-mercaptobenzoate cluster_step2 Step 2: Thioether Formation cluster_step3 Step 3: Cyclization start Methyl 4-bromobenzoate process1 Nucleophilic Aromatic Substitution start->process1 reagent1 Sodium hydrosulfide (NaSH) reagent1->process1 intermediate1 Methyl 4-mercaptobenzoate process1->intermediate1 process2 S-Alkylation intermediate1->process2 reagent2 Chloroacetaldehyde dimethyl acetal reagent2->process2 base Base (e.g., NaH, K2CO3) base->process2 intermediate2 Methyl 4-(2,2-dimethoxyethylthio)benzoate process2->intermediate2 process3 Intramolecular Cyclization intermediate2->process3 acid Acid catalyst (e.g., PPA, MSA) acid->process3 product This compound process3->product troubleshooting_workflow start Synthesis Issue Encountered low_yield Low Final Yield start->low_yield impurity High Impurity Profile start->impurity check_step1 Analyze Step 1 Yield low_yield->check_step1 Isolate issue identify_impurity Identify Impurity Structure (NMR, MS) impurity->identify_impurity check_step2 Analyze Step 2 Yield check_step1->check_step2 Step 1 OK check_step3 Analyze Step 3 Yield check_step2->check_step3 Step 2 OK optimize_cyclization Optimize Cyclization Conditions (Acid, Temp, Time) check_step3->optimize_cyclization Step 3 Low disulfide_impurity Disulfide Impurity? identify_impurity->disulfide_impurity unreacted_intermediate Unreacted Intermediate? identify_impurity->unreacted_intermediate inert_atmosphere Improve Inert Atmosphere (N2/Ar Purge) disulfide_impurity->inert_atmosphere Yes drive_reaction Force Reaction to Completion (Longer time, Higher Temp) unreacted_intermediate->drive_reaction Yes

Common pitfalls in the synthesis of benzothiophene derivatives and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzothiophene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and find answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzothiophene derivatives, offering potential causes and actionable solutions.

Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms: The yield of the desired 2-arylbenzothiophene derivative is significantly lower than expected in a palladium-catalyzed cross-coupling reaction.

Possible Causes & Solutions:

Low yields in such reactions are a frequent challenge and can often be attributed to a suboptimal selection of reaction components and conditions. A systematic optimization of the catalyst, co-catalyst (oxidant), solvent, and temperature is critical for success.[1]

For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the choice of the palladium catalyst and the copper salt as an oxidant has a substantial impact on the reaction yield.[1] Studies have demonstrated that using Pd(OAc)₂ as the catalyst with Cu(OAc)₂ as the oxidant in DMSO at 100 °C can provide superior results.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed catalyst Vary Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂, Pd(TFA)₂) start->catalyst cocatalyst Screen Copper Salts (e.g., Cu(OAc)₂, CuCl₂, Cu(OTf)₂) catalyst->cocatalyst solvent Test Different Solvents (e.g., DMSO, DMF, Dioxane) cocatalyst->solvent temperature Optimize Temperature solvent->temperature purification Review Purification Method temperature->purification end Optimized Yield purification->end

Caption: Systematic workflow for troubleshooting low yields.

Quantitative Data on Catalyst and Co-catalyst Optimization:

EntryPd Catalyst (10 mol %)Cu Salt (2.0 equiv)SolventYield (%)[1]
1Pd(OAc)₂Cu(OAc)₂DMSO85
2PdCl₂Cu(OAc)₂DMSO62
3Pd(TFA)₂Cu(OAc)₂DMSO75
4Pd(OAc)₂CuCl₂DMSO45
5Pd(OAc)₂Cu(OTf)₂DMSO51
6Pd(OAc)₂Cu(OAc)₂DMF71
7Pd(OAc)₂Cu(OAc)₂Dioxane68
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[1]
Problem 2: Poor Regioselectivity between C2 and C3 Functionalization

Symptoms: The reaction produces a mixture of C2 and C3 substituted benzothiophene isomers, making purification difficult and reducing the yield of the desired product.

Possible Causes & Solutions:

Achieving high regioselectivity in the functionalization of benzothiophenes is a significant synthetic challenge, as the C2 position is often electronically favored.[1] Traditional methods for achieving C3 selectivity may require directing groups or harsh reaction conditions.

A modern, metal-free approach for selective C3 arylation involves the use of readily accessible benzothiophene S-oxides as precursors. This method proceeds through an interrupted Pummerer reaction, which ensures complete regioselectivity for the C3 position under mild conditions.[1]

Logical Relationship for C3 Selectivity:

G cluster_1 Achieving C3 Regioselectivity start Benzothiophene oxidation Oxidation start->oxidation s_oxide Benzothiophene S-Oxide oxidation->s_oxide pummerer Interrupted Pummerer Reaction (with Phenol Coupling Partner) s_oxide->pummerer c3_arylated C3-Arylated Benzothiophene pummerer->c3_arylated

Caption: Pathway for achieving C3-arylation via a benzothiophene S-oxide intermediate.

Problem 3: Impure Crude Product After Synthesis

Symptoms: The crude product contains significant impurities, such as starting materials, byproducts, or tars, which are difficult to remove.

Possible Causes & Solutions:

Incomplete reactions, side reactions, or decomposition of reagents can lead to an impure crude product. Proper purification is essential to obtain high-purity benzothiophene derivatives. The two most common and effective purification methods are column chromatography and recrystallization.[1][2]

General Workflow for Column Chromatography Purification:

G cluster_2 Purification by Column Chromatography start Crude Product prepare_column Pack Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure end Purified Product combine_pure->end

Caption: Step-by-step workflow for purification using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are some common starting materials for benzothiophene synthesis?

A1: The synthesis of benzothiophenes can be achieved from a variety of starting materials. Some common precursors include:

  • Thiophenols and their derivatives: These can undergo cyclization reactions with various reagents.[3][4][5]

  • o-Halovinylbenzenes: These can react with a sulfur source, like potassium sulfide, to form the benzothiophene ring.[3]

  • o-Alkynylthioanisoles: These can undergo electrophilic cyclization to yield 2,3-disubstituted benzothiophenes.[3][6]

  • 2-Nitrochalcones: These can react with elemental sulfur to produce 2-benzoylbenzothiophenes.[3]

  • o-Silylaryl triflates and alkynyl sulfides: These can be used in a one-step synthesis involving an aryne intermediate.[7]

Q2: How can I avoid the formation of byproducts in my reaction?

A2: Minimizing byproduct formation often involves careful control of reaction conditions. Key factors to consider include:

  • Temperature: Running the reaction at the optimal temperature can prevent decomposition and side reactions.

  • Reaction Time: Monitoring the reaction progress (e.g., by TLC) can help determine the optimal time to stop the reaction and avoid the formation of degradation products.

  • Inert Atmosphere: For oxygen- or moisture-sensitive reactions, maintaining an inert atmosphere (e.g., using nitrogen or argon) is crucial.

  • Purity of Reagents: Using high-purity starting materials and solvents can prevent unwanted side reactions.

Q3: Are there any metal-free methods for synthesizing benzothiophenes?

A3: Yes, several metal-free synthetic routes to benzothiophenes have been developed. These methods are advantageous as they avoid potential metal contamination in the final product. Examples include:

  • Iodine-catalyzed cascade reactions: Substituted thiophenols can react with alkynes under metal- and solvent-free conditions to yield benzothiophene derivatives.[3][4]

  • Photocatalytic radical annulation: o-Methylthio-arenediazonium salts can react with alkynes under visible light irradiation with a photoredox catalyst like eosin Y.[3][8]

  • Base-catalyzed cyclizations: Certain precursors can undergo cyclization in the presence of a base without the need for a metal catalyst.[9]

Detailed Experimental Protocols

Protocol 1: Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-Dioxide[1]

This protocol describes a palladium-catalyzed C2-selective direct arylation.

Materials:

  • Benzo[b]thiophene 1,1-dioxide (1a, 1.0 g, 6.0 mmol)

  • Phenylboronic acid (2a, 2.2 g, 18.0 mmol)

  • Pd(OAc)₂ (135 mg, 0.6 mmol)

  • Cu(OAc)₂ (4.3 g, 24.0 mmol)

  • Pyridine (1.4 g, 18.0 mmol)

  • Dimethyl sulfoxide (DMSO, 60 mL)

  • Ethyl acetate

  • Water

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1a), phenylboronic acid (2a), Pd(OAc)₂, Cu(OAc)₂, and pyridine.

  • Add dimethyl sulfoxide (DMSO) to the vessel.

  • Heat the mixture at 100 °C for 20 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.

Protocol 2: Metal-Free C3-Selective Arylation of Benzothiophene[1]

This protocol outlines a method for achieving C3 selectivity using a benzothiophene S-oxide intermediate.

Materials:

  • Benzothiophene S-oxide (0.2 mmol)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Trifluoroacetic anhydride (TFAA, 0.3 mmol)

  • Phenol coupling partner (0.3 mmol)

  • p-Toluenesulfonic acid (pTsOH, 0.4 mmol)

  • Water

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Add benzothiophene S-oxide and CH₂Cl₂ (1 mL) to a nitrogen-flushed, oven-dried reaction vessel.

  • Cool the mixture to -40 °C with stirring.

  • Add trifluoroacetic anhydride (TFAA).

  • After 5 minutes, add the phenol coupling partner dissolved in CH₂Cl₂ (1 mL).

  • Stir the mixture for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (approx. 16 hours).

  • Add p-toluenesulfonic acid (pTsOH) and heat the mixture at 45 °C for 5 hours.

  • Add water (3 mL) and extract the aqueous phase with CH₂Cl₂ (3 x 5 mL).

  • Dry the combined organic phases over MgSO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.

References

Enhancing the stability of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is losing potency in my aqueous assay buffer. What is the likely cause?

A1: The loss of potency is most likely due to the hydrolysis of the methyl ester functional group. Esters are susceptible to hydrolysis, a reaction where water breaks the ester bond, converting it into a carboxylic acid and an alcohol (methanol, in this case).[1][2] This reaction can be catalyzed by acidic or basic conditions in your buffer (chemical hydrolysis) or by enzymes present in biological matrices (enzymatic hydrolysis).[3][4]

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway is the hydrolysis of the C4-position methyl ester to yield 1-benzothiophene-4-carboxylic acid and methanol. This conversion results in a molecule with different physicochemical properties, which will likely alter its biological activity and lead to inconsistent assay results.

Caption: Primary hydrolytic degradation pathway.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in an anhydrous aprotic solvent, such as dimethyl sulfoxide (DMSO).[5] To minimize degradation from moisture and repeated temperature changes, store solutions at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles. While benzothiophene itself is relatively stable, some derivatives can be light-sensitive, so storing aliquots in amber vials or a dark container is a good practice.[3]

Q4: I am conducting a cell-based assay that includes serum. How can I prevent enzymatic degradation of my compound?

A4: Biological fluids like serum and plasma contain carboxylesterases (CES), which are enzymes that efficiently hydrolyze esters.[6][7] To prevent this, you can:

  • Use Heat-Inactivated Serum: Heating serum (typically at 56°C for 30 minutes) denatures many enzymes, including esterases, reducing their activity.

  • Add Esterase Inhibitors: Incorporating a chemical inhibitor of esterase activity into your assay can protect your compound.[8] The choice of inhibitor may require optimization for your specific system.[8]

Q5: My compound is precipitating when I add it to the aqueous assay buffer. How can I improve its solubility while maintaining stability?

A5: Poor aqueous solubility is a common challenge for aromatic compounds.[5] To address this:

  • Optimize Co-Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent from your stock solution) in the assay is as high as tolerable for your biological system (often ≤1%), as this helps maintain solubility.

  • Use Cyclodextrins: Cyclodextrins are excipients that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility and potentially protecting the ester group from hydrolysis.[3][9]

Troubleshooting Guide

This guide addresses common issues encountered during biological assays with this compound.

Problem Potential Cause Recommended Solution(s)
Inconsistent results / High variability between replicates or experiments. Compound degradation in stock or working solutions due to improper storage or handling.• Prepare fresh working solutions for each experiment from a frozen stock aliquot.• Perform a stability check of your compound in the assay buffer over the experiment's time course using HPLC.• Ensure stock solutions are stored in small aliquots at -20°C or -80°C.
Lower than expected potency, especially in assays with long incubation times. Time-dependent chemical hydrolysis of the ester in the aqueous assay buffer.• Reduce the incubation time if possible.• Optimize the pH of the assay buffer; neutral to slightly acidic pH (6.0-7.4) is generally preferred over basic conditions for ester stability.[2][3]• Conduct the assay at a lower temperature (e.g., on ice or at room temperature instead of 37°C) if the biological system allows.[10]
Significantly reduced activity in cell lysates or assays containing plasma/serum. Rapid enzymatic hydrolysis by carboxylesterases (CES).[6][7]• Add a broad-spectrum esterase inhibitor to the assay medium (see Table 3 for examples).[8]• Use a biological matrix from a species known to have lower esterase activity, if applicable.• If using serum or plasma, use a heat-inactivated version.
Visible precipitate forms in the well after adding the compound. The compound's aqueous solubility limit has been exceeded.• Decrease the final concentration of the compound if the experimental design allows.• Increase the percentage of co-solvent (e.g., DMSO) slightly, ensuring it remains within the tolerance limit of your cells/protein.• Investigate the use of solubility enhancers like cyclodextrins.[9]

Data and Protocols

Table 1: Factors Influencing the Stability of this compound
FactorEffect on StabilityMitigation Strategy
pH Hydrolysis is accelerated in both strongly acidic and, especially, basic conditions.[2][3]Maintain assay pH in the neutral to slightly acidic range (e.g., 6.0 - 7.5).
Temperature Higher temperatures increase the rate of chemical and enzymatic hydrolysis.[10]Perform assay incubations at the lowest feasible temperature. Keep reagents and plates on ice whenever possible.
Aqueous Environment Water is a reactant in the hydrolysis reaction.[1]Prepare stock solutions in anhydrous DMSO. Minimize exposure to aqueous environments until the final assay step.
Esterases Enzymes in biological matrices (serum, plasma, cell lysates) catalyze rapid hydrolysis.[4]Use heat-inactivated serum or add specific esterase inhibitors.[8]
Light Some benzothiophene derivatives can be susceptible to photolytic degradation.[3]Store stock solutions and conduct experiments protected from direct light. Use amber vials or opaque plates.
Table 2: Recommended Storage Conditions
Solution TypeSolventTemperatureStorage Notes
Solid Compound N/A4°C or -20°CStore in a desiccator, protected from light and moisture.
Stock Solution Anhydrous DMSO-20°C or -80°CAliquot into single-use volumes to avoid freeze-thaw cycles and moisture contamination.
Working Dilutions Assay Buffer4°C (on ice)Prepare fresh immediately before each experiment. Do not store.
Table 3: Common Esterase Inhibitors for Stabilizing Ester Compounds in Bioassays
InhibitorTypical Working ConcentrationNotes
Sodium Fluoride (NaF) 1 - 10 mMA general enzyme inhibitor, can affect other cellular processes.
Bis(4-nitrophenyl) phosphate (BNPP) 10 - 100 µMA commonly used selective inhibitor of carboxylesterases.[8]
Phenylmethanesulfonyl fluoride (PMSF) 0.1 - 2 mMA serine hydrolase inhibitor; can be unstable in aqueous solutions. Prepare fresh.
Dichlorvos 1 - 10 µMAn organophosphate inhibitor of esterases. Handle with appropriate safety precautions.[8]
Note: The optimal inhibitor and its concentration must be determined empirically to ensure it does not interfere with the primary biological assay.[8]

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Assay Buffers

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound over time at different pH values.

  • Preparation:

    • Prepare three different sterile-filtered buffers, e.g., pH 5.0 (Citrate), pH 7.4 (HEPES or PBS), and pH 8.5 (Tris).

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubation:

    • In separate tubes for each time point and pH, add the compound stock to each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is constant and low (e.g., 0.1%).

    • Incubate all samples at the intended assay temperature (e.g., 37°C).

  • Time Points:

    • At T=0, 1, 2, 4, 8, and 24 hours, take an aliquot from each pH condition.

    • Immediately stop the degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate any salts.

    • Analyze the supernatant by a validated reverse-phase HPLC method with UV detection to measure the peak area of the parent compound.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound against time for each pH condition to determine the compound's half-life (t½) and identify the optimal pH for stability.

Visualizations

G start Inconsistent Assay Results or Low Potency Observed check_storage 1. Review Compound Handling - Fresh aliquots? - Correct solvent (anhydrous DMSO)? - Protected from light/moisture? start->check_storage check_assay_cond 2. Assess Assay Conditions - pH of buffer? - Incubation time & temp? check_storage->check_assay_cond Handling OK sol_storage ACTION: - Use new, single-use aliquots. - Prepare fresh working solutions. check_storage->sol_storage is_bio 3. Does Assay Contain Biological Matrix? (Serum, Lysate, etc.) check_assay_cond->is_bio Conditions seem OK sol_assay_cond ACTION: - Optimize buffer pH (6.0-7.4). - Reduce incubation time/temp. check_assay_cond->sol_assay_cond sol_no_bio Root cause is likely chemical hydrolysis. Implement solutions from Step 2. is_bio->sol_no_bio No sol_bio Root cause may be enzymatic hydrolysis. is_bio->sol_bio Yes rerun Re-run Assay and Evaluate Results sol_storage->rerun sol_assay_cond->rerun sol_no_bio->rerun action_bio ACTION: - Add esterase inhibitor (e.g., BNPP). - Use heat-inactivated serum. sol_bio->action_bio action_bio->rerun

Caption: Troubleshooting workflow for compound instability.

G start Goal: Enhance Stability of This compound q1 Is the primary issue poor solubility? start->q1 q2 Is the assay medium acellular (biochemical)? q1->q2 No solubility Strategy: - Optimize co-solvent % (DMSO) - Add cyclodextrins q1->solubility Yes q3 Is the assay medium cellular (contains serum/lysates)? q2->q3 No chemical Strategy: - Adjust buffer pH to 6.0-7.4 - Lower incubation temperature - Reduce incubation time q2->chemical Yes enzymatic Strategy: - Add esterase inhibitors (e.g., BNPP) - Use heat-inactivated serum - Also apply chemical stability strategies q3->enzymatic Yes solubility->q2 end Implement Strategy & Validate chemical->end enzymatic->end

Caption: Decision tree for selecting a stabilization strategy.

References

Overcoming solubility issues of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a benzothiophene derivative. Compounds in this class are typically hydrophobic, exhibiting good solubility in organic solvents and poor solubility in aqueous solutions. While specific solubility data for this compound in various solvents is not extensively published, it is presumed to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?

This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent is diluted. The final concentration of the organic solvent may not be sufficient to keep the compound in solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

The maximum tolerated concentration of DMSO is cell-line dependent. However, it is a general best practice to keep the final concentration of DMSO in the culture medium at or below 0.5% to minimize solvent-induced toxicity.[1][2] Some cell lines may tolerate up to 1%, but this should be determined empirically by running a vehicle control (medium with the same DMSO concentration but without the compound) and assessing cell viability. Higher concentrations of DMSO (above 1%) are often toxic to most mammalian cell lines.[1]

Q4: Are there alternatives to DMSO for dissolving this compound?

Yes, other organic solvents like ethanol and methanol can be used. Additionally, co-solvents and formulation strategies using cyclodextrins can be employed to improve aqueous solubility. The choice of solvent or strategy will depend on the specific requirements of your in vitro assay and the tolerance of your cell line.

Troubleshooting Guide: Overcoming Solubility Issues

If you are experiencing precipitation of this compound in your aqueous assay buffer or cell culture medium, follow this troubleshooting workflow.

G start Start: Solubility Issue (Precipitation in Aqueous Medium) stock_prep Step 1: Optimize Stock Solution - Prepare a high-concentration stock in 100% DMSO. - Ensure complete dissolution (vortex, gentle warming). start->stock_prep dilution_method Step 2: Refine Dilution Technique - Pre-warm the aqueous medium to 37°C. - Add the stock solution dropwise while vortexing the medium. - Perform serial dilutions in the medium. stock_prep->dilution_method check_precipitation Does precipitation still occur? dilution_method->check_precipitation co_solvent Step 3: Use a Co-solvent - Prepare stock in a co-solvent mixture (e.g., DMSO:Ethanol 1:1). - Test other co-solvents like PEG400 or glycerol. check_precipitation->co_solvent Yes success Success: Proceed with Experiment check_precipitation->success No check_precipitation2 Does precipitation still occur? co_solvent->check_precipitation2 cyclodextrin Step 4: Employ Cyclodextrins - Formulate this compound with a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. check_precipitation2->cyclodextrin Yes check_precipitation2->success No failure Further Optimization Needed (Consider alternative formulation strategies) cyclodextrin->failure

Caption: Troubleshooting workflow for addressing solubility issues of hydrophobic compounds.

Data Presentation: Solvent Cytotoxicity

It is crucial to determine the non-toxic concentration of any solvent used in your in vitro experiments. The following table summarizes the reported effects of DMSO on cell viability.

SolventConcentrationEffect on Cell ViabilityCell Type ReferenceCitation
DMSO0.01% - 0.1%Generally safe, may enhance proliferation.Goat Skin Fibroblasts[1]
DMSO≤ 0.5%No significant cytotoxic effect observed.Cardiac and Cancer Cells[3]
DMSO0.5% - 3%Dose-dependent reduction in cell viability.Goat Skin Fibroblasts[1]
DMSO> 1%Often toxic to most mammalian cell lines.General[1]
DMSO5%Cytotoxic, reducing viability by over 30%.Human Apical Papilla Cells[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution of a hydrophobic compound.

Materials:

  • This compound

  • 100% Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously for at least one minute to facilitate dissolution.

  • Visually inspect the solution to ensure no solid particles remain. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution into Aqueous Medium for In Vitro Assays

This protocol details the steps for diluting the concentrated stock solution into your cell culture medium or assay buffer.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile pipette tips

Procedure:

  • Thaw an aliquot of the concentrated stock solution at room temperature.

  • Briefly vortex the stock solution to ensure it is homogeneous.

  • Perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first prepare an intermediate dilution by adding 2 µL of the stock to 198 µL of pre-warmed medium (resulting in a 100 µM solution).

  • Immediately after adding the stock, vortex or pipette mix vigorously to ensure rapid and uniform dispersion, which helps prevent precipitation.

  • From the intermediate dilution, perform the final dilution to achieve the desired working concentrations in your assay plate.

  • Crucially, include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your experimental wells but no this compound.

Advanced Solubilization Strategies

If the above methods are insufficient, consider these advanced strategies.

Co-solvents

Using a mixture of solvents can sometimes improve the solubility of a compound in the final aqueous solution.

Example Co-solvent Mixture:

  • Prepare your stock solution in a 1:1 (v/v) mixture of DMSO and Ethanol.

  • Other co-solvents to consider include polyethylene glycol 400 (PEG400) and propylene glycol.[5]

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming an inclusion complex that is more water-soluble.[6][7]

G cluster_0 Cyclodextrin Formulation cluster_1 Aqueous Medium compound Hydrophobic Compound (this compound) complex Water-Soluble Inclusion Complex compound->complex + cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->complex water3 complex->water3 Soluble water1 water2 water4 water5 water6

Caption: Diagram illustrating the formation of a water-soluble inclusion complex with a cyclodextrin.

Protocol for Cyclodextrin Formulation (General Guidance):

  • Prepare an aqueous solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Dissolve this compound in a minimal amount of an organic solvent (e.g., ethanol).

  • Slowly add the compound solution to the cyclodextrin solution while stirring vigorously.

  • Allow the mixture to equilibrate (this may take several hours to overnight) to allow for the formation of the inclusion complex.

  • The resulting solution can then be sterile-filtered and diluted in the cell culture medium.

By systematically applying these troubleshooting steps and protocols, researchers can effectively overcome the solubility challenges associated with this compound and other hydrophobic compounds in their in vitro studies.

References

Catalyst selection and optimization for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 1-Benzothiophene-4-Carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, optimization, and troubleshooting for this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems used for the synthesis of benzothiophene carboxylates?

A1: Palladium-based catalysts are frequently employed for the synthesis of benzothiophene carboxylates. Systems such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) iodide (PdI₂) in combination with suitable ligands and additives are common. For instance, a PdI₂/KI system has been reported for the synthesis of benzothiophene-3-carboxylic esters. While this is for a different isomer, it suggests a starting point for catalyst system selection. Other transition metals like copper and gold have also been used in the synthesis of the broader benzothiophene scaffold.

Q2: What are the typical starting materials for synthesizing the benzothiophene core?

A2: Common strategies for constructing the benzothiophene skeleton involve the cyclization of substituted thiophenols with alkynes or the reaction of ortho-haloaryl compounds with a sulfur source. For palladium-catalyzed syntheses, precursors like 2-(methylthio)phenylacetylenes can be used. Another approach involves the functionalization of a pre-existing benzothiophene ring, for example, starting from 4-bromobenzothiophene.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By co-spotting the reaction mixture with the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying any major side products.

Q4: What are the recommended methods for purifying the final product?

A4: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities present. A common starting point would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Poor quality of starting materials or reagents. 5. Presence of oxygen or moisture in an air/moisture-sensitive reaction.1. Use a fresh batch of catalyst or a different palladium source/ligand combination. 2. Optimize the reaction temperature. Some palladium-catalyzed reactions require elevated temperatures (e.g., 80-120 °C). 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. 4. Ensure starting materials are pure and solvents are anhydrous, if required. 5. If the reaction is sensitive, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant Side Products 1. Competing side reactions (e.g., homocoupling of starting materials). 2. Isomerization or rearrangement of the product. 3. Over-reaction or decomposition of the product.1. Adjust the stoichiometry of reactants. Optimize the catalyst and ligand loading. 2. This is less common for this specific product, but if suspected, analyze the crude mixture by NMR or MS to identify the isomers. Reaction conditions may need to be modified. 3. Reduce the reaction temperature or time. Check the stability of the product under the reaction conditions.
Incomplete Reaction 1. Insufficient catalyst loading. 2. Deactivation of the catalyst. 3. Insufficient reaction time or temperature.1. Increase the catalyst loading incrementally. 2. Ensure the reaction is free from catalyst poisons. Consider using a more robust catalyst system. 3. As with low yield, monitor the reaction over a longer period or at a slightly higher temperature.
Difficulty in Product Isolation/Purification 1. Product co-elutes with starting materials or impurities during chromatography. 2. Product is an oil and difficult to crystallize. 3. Emulsion formation during aqueous workup.1. Optimize the solvent system for column chromatography. A shallow gradient of the polar solvent can improve separation. 2. If the product is an oil, try trituration with a non-polar solvent (e.g., hexane) to induce crystallization. Alternatively, further purification by preparative HPLC may be necessary. 3. Add a saturated brine solution during the extraction process to help break the emulsion.

Catalyst Selection and Optimization Data

Catalyst SystemLigand/AdditiveSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(OAc)₂PPh₃DMF100 - 12060 - 85Common for cross-coupling reactions.
PdCl₂(PPh₃)₂CuI, Base (e.g., Et₃N)Toluene80 - 11070 - 90Sonogashira-type coupling conditions.
PdI₂KIMeOH8070 - 85Used for carbonylative cyclization.

Experimental Protocols

The following is a generalized experimental protocol for a palladium-catalyzed synthesis of a benzothiophene carboxylate, which should be adapted and optimized for the specific synthesis of this compound.

General Procedure for Palladium-Catalyzed Carbonylative Cyclization:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if required, e.g., PPh₃, 4-10 mol%), and any additives (e.g., a base or co-catalyst).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the appropriate starting material (e.g., a 4-substituted-2-alkynylthioanisole), a carboxylating agent (if not a direct carbonylation), and the anhydrous solvent under the inert atmosphere.

  • Stir the reaction mixture at the optimized temperature for the determined reaction time, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials reaction_mix Combine under Inert Atmosphere start->reaction_mix catalyst Catalyst & Ligand catalyst->reaction_mix solvent Anhydrous Solvent solvent->reaction_mix heating Heat to Optimized Temperature reaction_mix->heating monitoring Monitor by TLC/GC-MS heating->monitoring filtration Filtration monitoring->filtration Reaction Complete extraction Extraction filtration->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Starting Materials start Low or No Product Yield catalyst_inactive Inactive Catalyst? start->catalyst_inactive temperature Suboptimal Temperature? start->temperature reagent_purity Impure Reagents? start->reagent_purity catalyst_loading Incorrect Loading? catalyst_inactive->catalyst_loading solution Optimize & Repeat catalyst_loading->solution Use fresh catalyst / Adjust loading time Insufficient Time? temperature->time atmosphere Air/Moisture Contamination? time->atmosphere atmosphere->solution Ensure inert conditions reagent_purity->solution Purify starting materials

Caption: A decision tree for troubleshooting low product yield in the synthesis.

Validation & Comparative

Comparative study of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE with other BDK inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor signaling pathways, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] The development of BTK inhibitors has revolutionized the treatment landscape for conditions like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4]

This guide provides a comparative analysis of leading BTK inhibitors. It is important to note that a direct comparative study involving METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE as a BTK inhibitor is not feasible based on currently available scientific literature. While various benzothiophene derivatives have been identified as inhibitors of other kinases, such as branched-chain α-ketoacid dehydrogenase kinase (BDK), their activity against BTK is not established.

Therefore, this guide will focus on a comparative study of three well-established, clinically approved BTK inhibitors: Ibrutinib , Acalabrutinib , and Zanubrutinib . This comparison will serve as a framework for the evaluation of novel kinase inhibitors, presenting key performance data, detailed experimental protocols, and visual workflows as requested.

Comparative Analysis of Leading BTK Inhibitors

Ibrutinib was the first-in-class BTK inhibitor, demonstrating significant efficacy but also notable off-target effects.[3][5] Acalabrutinib and zanubrutinib are second-generation inhibitors developed to have greater selectivity for BTK, aiming to reduce adverse events while maintaining or improving efficacy.[5][6]

Data Presentation

The following tables summarize quantitative data on the biochemical potency and clinical safety profiles of these three leading BTK inhibitors.

Table 1: Biochemical Potency and Selectivity of BTK Inhibitors

InhibitorTargetBiochemical IC50 (nM)Off-Target Kinases Inhibited
Ibrutinib BTK~0.5 - 5EGFR, TEC, ITK, ERBB2/HER2[1][5]
Acalabrutinib BTK~3 - 5Low off-target activity[5][6]
Zanubrutinib BTK<1Lower off-target activity than Ibrutinib[5][7]

IC50 (Half-maximal inhibitory concentration) values can vary based on assay conditions.

Table 2: Comparison of Common Adverse Events (All Grades) from Clinical Trials (%)

Adverse EventIbrutinibAcalabrutinibZanubrutinib
Atrial Fibrillation 10 - 17%[5]1 - 7%[5]0 - 5%[5]
Hypertension High9.4%[8]Lower than Ibrutinib[5][9]
Bleeding (Any Grade) 51.3%[8]26 - 58%[5]4.4 - 66%[5]
Diarrhea 3 - 65%[5]17 - 58%[5]~21%[5]
Headache Less Common22 - 51%[3]Less Common
Neutropenia ~21.6% (across all BTKis)[10]Lower29.3%[11]

Frequencies are aggregated from multiple clinical trials and can vary based on patient population and study duration.[3][5][8][10][11]

BTK Signaling Pathway

BTK is a non-receptor tyrosine kinase that functions downstream of the B-cell receptor (BCR).[12] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK phosphorylates downstream substrates like phospholipase C gamma 2 (PLCγ2), which in turn triggers signaling pathways that lead to B-cell proliferation, survival, and differentiation.[12][13] BTK inhibitors work by blocking the kinase activity of BTK, thereby disrupting this signaling cascade.[14]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Pathway PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ca_release->Gene_Expression BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK

Caption: The B-Cell Receptor (BCR) signaling cascade, highlighting the central role of BTK.

Experimental Protocols

Standardized and reproducible assays are crucial for the accurate comparison of kinase inhibitors. Below are detailed methodologies for key experiments used to characterize BTK inhibitors.

Biochemical BTK Kinase Inhibition Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP produced during the kinase reaction.[15]

  • Objective : To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant BTK enzyme.

  • Materials :

    • Recombinant human BTK enzyme

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[15]

    • Substrate (e.g., poly(Glu, Tyr) peptide)[16]

    • ATP (at a concentration near the Km for BTK)

    • Test inhibitor (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay reagents (Promega)

    • 384-well assay plates

    • Luminometer

  • Procedure :

    • Compound Plating : Add 1 µL of serially diluted test inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[15]

    • Enzyme Addition : Add 2 µL of BTK enzyme diluted in kinase buffer to each well. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Reaction Initiation : Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at 30°C. The reaction should be within the linear range of the enzyme kinetics.[17]

    • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

    • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]

    • Data Acquisition : Measure luminescence using a plate reader.

    • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cellular BTK Occupancy Assay

This assay measures the extent and duration of target engagement by determining the fraction of BTK bound by the inhibitor within living cells (e.g., peripheral blood mononuclear cells (PBMCs) or B-cell lines like Ramos).[18][19]

  • Objective : To quantify the percentage of BTK molecules covalently bound by an inhibitor in a cellular context.

  • Principle : A biotinylated probe that also binds to the Cys-481 residue of BTK is used. The amount of probe that can bind to BTK is inversely proportional to the occupancy by the test inhibitor.[20]

  • Materials :

    • Ramos B-cells or patient-derived PBMCs

    • Cell culture medium

    • Test inhibitor

    • Lysis buffer

    • Biotinylated BTK probe

    • Anti-BTK antibody-coated plates

    • Detection reagents (e.g., streptavidin-HRP and substrate)

  • Procedure :

    • Cell Treatment : Treat cell suspension with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

    • Cell Lysis : Wash and lyse the cells to release intracellular proteins.

    • Probe Incubation : Incubate the cell lysates with a biotinylated BTK probe for 1 hour. The probe will bind to any BTK molecules not occupied by the inhibitor.[20]

    • Capture : Transfer the lysates to an anti-BTK antibody-coated plate and incubate to capture the total BTK protein.

    • Detection : Wash the plate and add a streptavidin-conjugated detection reagent (e.g., Streptavidin-HRP). Add a suitable substrate to generate a signal (e.g., colorimetric or chemiluminescent).

    • Data Acquisition : Measure the signal using a plate reader.

    • Data Analysis : The percentage of BTK occupancy is calculated by comparing the signal from inhibitor-treated cells to that of vehicle-treated cells (0% occupancy) and a control with excess unlabeled inhibitor (100% occupancy).

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical comparison of BTK inhibitors.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison a1 BTK Kinase Assay (IC50) a2 Kinome-wide Selectivity Screen c1 Comparative Analysis of: - Potency (IC50/GI50) - Selectivity - Target Engagement - Downstream Effects a2->c1 b1 Cellular BTK Occupancy b2 Phospho-BTK Inhibition b3 B-Cell Proliferation Assay (GI50) b3->c1

Caption: A streamlined workflow for the comparative analysis of novel BTK inhibitors.

Conclusion

The comparison of BTK inhibitors requires a multi-faceted approach, integrating biochemical potency, kinase selectivity, cellular target engagement, and clinical safety profiles. Second-generation inhibitors like acalabrutinib and zanubrutinib demonstrate improved selectivity over the first-in-class ibrutinib, which often translates to a more favorable safety profile, particularly concerning cardiovascular adverse events.[8][11] The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to benchmark novel inhibitors against established agents, facilitating the development of safer and more effective therapies for B-cell malignancies and autoimmune disorders.

References

Validating the inhibitory activity of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE on specific kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Benzothiophene-Based Kinase Inhibitors

An Objective Guide for Researchers in Drug Discovery

This document provides a detailed comparison of 5-methoxybenzothiophene-2-carboxamide with other known kinase inhibitors, supported by experimental data and protocols. The information is presented to facilitate an objective evaluation of its potential in kinase-targeted drug discovery.

Comparative Inhibitory Activity

The inhibitory potency of 5-methoxybenzothiophene-2-carboxamide and its alternatives were evaluated against Cdc2-like kinase 1 (Clk1), a key regulator of pre-mRNA splicing. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (nM)
5-methoxybenzothiophene-2-carboxamide (Compound 10b)Clk112.7[1][2]
SunitinibClk122[1]
Imidazo[1,2-b]pyridazine (Compound A)Clk128[1]
Imidazo[1,2-b]pyridazine (Compound B)Clk123[1]
Imidazo[1,2-a]pyridine (Compound D)Clk11.1[1]
Imidazo[1,2-a]pyridine (Compound E)Clk11.1[1]

Note: The specific 5-methoxybenzothiophene-2-carboxamide derivative referenced here is compound 10b from the cited literature, which features a 3,5-difluoro benzyl extension.[1][2] Sunitinib and various imidazo-based compounds are presented as alternative inhibitors of Clk1.[1]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the validation of potential drug candidates. A widely used method is the in vitro kinase activity assay, which can be performed using various detection methods, including luminescence-based assays.[3][4]

Luminescence-Based In Vitro Kinase Activity Assay

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ATP remaining in the solution after the kinase reaction, which is inversely proportional to the kinase activity.[5][6]

Materials:

  • Kinase of interest (e.g., Clk1)

  • Kinase substrate peptide

  • ATP

  • Test inhibitor (e.g., 5-methoxybenzothiophene-2-carboxamide) and controls

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.

  • Kinase Reaction Setup:

    • In a multiwell plate, add a small volume of the serially diluted inhibitor or DMSO (for control wells).

    • Add the kinase to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.[7]

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • After the kinase reaction, add an equal volume of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates the generation of a luminescent signal.[5]

    • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate a relevant signaling pathway, the experimental workflow, and a logical comparison of the inhibitors.

G cluster_0 Cell Nucleus Clk1 Clk1 SR_proteins SR Proteins (inactive) Clk1->SR_proteins Phosphorylation SR_proteins_P SR Proteins (active) Spliceosome Spliceosome Assembly SR_proteins_P->Spliceosome Pre_mRNA pre-mRNA Pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Inhibitor Benzothiophene Inhibitor Inhibitor->Clk1 Inhibition G start Start prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor add_inhibitor Add inhibitor/DMSO to wells prep_inhibitor->add_inhibitor add_kinase Add kinase enzyme add_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate initiate_reaction Initiate reaction with ATP/substrate mix pre_incubate->initiate_reaction incubate_reaction Incubate initiate_reaction->incubate_reaction add_reagent Add luminescent reagent incubate_reaction->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and determine IC50 measure_luminescence->analyze_data end End analyze_data->end G cluster_0 Inhibitor Comparison for Clk1 Target Target: Clk1 Kinase Benzothiophene 5-methoxy- benzothiophene- 2-carboxamide (IC50 = 12.7 nM) Target->Benzothiophene Inhibited by Alternative1 Sunitinib (IC50 = 22 nM) Target->Alternative1 Inhibited by Alternative2 Imidazo[1,2-a]pyridine (IC50 = 1.1 nM) Target->Alternative2 Inhibited by Benzothiophene->Alternative2 Less Potent Alternative1->Benzothiophene Less Potent

References

METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE versus other benzothiophene derivatives in anticancer assays

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the burgeoning field of cancer research reveals the significant therapeutic potential of benzothiophene scaffolds. While a direct comparative analysis of Methyl 1-benzothiophene-4-carboxylate's anticancer activity is limited in publicly available literature, a broader examination of its chemical cousins provides compelling evidence for the promise of this heterocyclic compound class in developing novel oncological treatments. Researchers have synthesized and evaluated a diverse array of benzothiophene derivatives, revealing potent activities against various cancer cell lines through multiple mechanisms of action.

This guide offers a comparative overview of the anticancer performance of several classes of benzothiophene derivatives, supported by experimental data from in vitro studies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of more effective cancer therapies.

Comparative Anticancer Activity of Benzothiophene Derivatives

The anticancer efficacy of benzothiophene derivatives is profoundly influenced by the nature and position of their substitutions. Studies have demonstrated significant growth inhibition across a panel of human cancer cell lines, with some compounds exhibiting potencies in the nanomolar range. The data presented below summarizes the in vitro cytotoxic activities of representative benzothiophene derivatives against various cancer cell lines.

Derivative ClassCompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Acrylonitrile Analogs Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6)Leukemia (CCRF-CEM)GI500.021[1]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (5)Leukemia (K-562)GI500.01[1]
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (13)Leukemia (RPMI-8226)GI50<0.01[1]
Carboxamide Derivatives Benzo[b]thiophene based carboxamide chloroaminobenzothiazole 59Not SpecifiedIC500.04[2]
5-Hydroxybenzothiophene Hydrazides Compound 16bU87MG (Glioblastoma)IC507.2[3][4]
Compound 16bHCT-116 (Colon)IC50>10[4]
Compound 16bA549 (Lung)IC50>10[4]
Compound 16bHeLa (Cervical)IC50>10[4]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives Compound b19MDA-MB-231 (Breast)Not SpecifiedSignificant Inhibition[5][6][7]
Thiophene Carboxamides Compound 2bHep3B (Liver)IC505.46[8]
Compound 2dHep3B (Liver)IC508.85[8]
Compound 2eHep3B (Liver)IC5012.58[8]

Key Mechanistic Insights and Signaling Pathways

The anticancer effects of benzothiophene derivatives are not monolithic; they engage a variety of cellular targets and signaling pathways, highlighting the versatility of this scaffold in drug design.

Tubulin Polymerization Inhibition

A significant number of benzothiophene derivatives, particularly acrylonitrile analogs, exert their potent cytotoxic effects by interfering with microtubule dynamics. These compounds often act as tubulin polymerization inhibitors, binding to the colchicine site and disrupting the formation of the mitotic spindle, which ultimately leads to cell cycle arrest in the G2/M phase and apoptosis.[1][9] The structural resemblance of some of these derivatives to combretastatin A-4, a well-known tubulin inhibitor, underpins this mechanism.[1]

G cluster_0 Cellular Effects Microtubule_Dynamics Microtubule Dynamics Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Disruption Cell_Cycle_Progression Cell Cycle Progression Mitotic_Spindle_Formation->Cell_Cycle_Progression Arrest at G2/M Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Induction Benzothiophene_Derivatives Benzothiophene Derivatives (Acrylonitrile Analogs) Tubulin Tubulin Benzothiophene_Derivatives->Tubulin Inhibition of Polymerization Tubulin->Microtubule_Dynamics

Figure 1. Mechanism of action for tubulin-inhibiting benzothiophene derivatives.

Multi-Kinase Inhibition

Certain 5-hydroxybenzothiophene derivatives have emerged as potent multi-kinase inhibitors, targeting several kinases that are crucial for cancer cell proliferation and survival.[3][4] For instance, compound 16b has been shown to inhibit Clk1/4, DRAK1, Dyrk1A/B, and haspin kinases.[3][4] This multi-targeted approach is a promising strategy to overcome the challenge of drug resistance in cancer therapy.[3]

RhoA/ROCK Pathway Inhibition

More recently, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and identified as inhibitors of the RhoA/ROCK signaling pathway.[5][6][7] This pathway plays a critical role in regulating cellular processes such as cell migration and invasion, which are hallmarks of cancer metastasis.[5][7] By inhibiting this pathway, these compounds can significantly reduce the metastatic potential of cancer cells.[5][6][7]

G Benzothiophene_Derivatives Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives RhoA RhoA Benzothiophene_Derivatives->RhoA Inhibition ROCK ROCK RhoA->ROCK Activation MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation Phosphorylation Stress_Fiber_Formation Stress Fiber Formation MLC_Phosphorylation->Stress_Fiber_Formation Cell_Migration_Invasion Cell Migration & Invasion Stress_Fiber_Formation->Cell_Migration_Invasion

Figure 2. Inhibition of the RhoA/ROCK pathway by specific benzothiophene derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are outlined below.

Cell Viability and Cytotoxicity Assays (MTT/MTS)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiophene derivatives or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • Reagent Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 2-4 hours.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values are then determined by plotting the cell viability against the logarithm of the compound concentration.

G cluster_workflow MTT/MTS Assay Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plates Start->Cell_Seeding Compound_Treatment 2. Treat with benzothiophene derivatives Cell_Seeding->Compound_Treatment Reagent_Addition 3. Add MTT/MTS reagent Compound_Treatment->Reagent_Addition Incubation 4. Incubate Reagent_Addition->Incubation Absorbance_Measurement 5. Measure absorbance Incubation->Absorbance_Measurement Data_Analysis 6. Calculate IC50/GI50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3. A generalized workflow for MTT/MTS cytotoxicity assays.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the benzothiophene derivative or a vehicle control for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Kinase Inhibition Assays

The ability of benzothiophene derivatives to inhibit specific kinases is often evaluated using in vitro kinase assay kits.

  • Assay Preparation: The assay is typically performed in a 96-well plate format. The reaction mixture includes the specific kinase, its substrate (often a peptide), and ATP.

  • Inhibitor Addition: The benzothiophene derivative is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set time at a specific temperature.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound, and the IC50 value is determined.

Conclusion and Future Directions

The collective body of research strongly indicates that the benzothiophene scaffold is a privileged structure in the development of anticancer agents. The diverse mechanisms of action, including tubulin polymerization inhibition, multi-kinase inhibition, and targeting of key signaling pathways like RhoA/ROCK, underscore the remarkable versatility of these compounds. While direct experimental data for this compound remains to be elucidated, the potent anticancer activities observed for a wide range of its derivatives provide a strong rationale for its investigation and for the continued exploration of the benzothiophene chemical space. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to validate their therapeutic potential in preclinical cancer models. The development of novel benzothiophene derivatives holds significant promise for enriching the arsenal of effective and targeted cancer therapies.

References

Structure-Activity Relationship (SAR) of Benzothiophene Analogs in Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 3-sulfamoylbenzo[b]thiophene-4-carboxamide analogs, which are closely related to methyl 1-benzothiophene-4-carboxylate. The information presented is based on published experimental data and is intended to guide researchers in the development of novel anticancer agents.

Introduction

Benzothiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on the antiproliferative effects of substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamide analogs, providing a detailed comparison of their activity against various cancer cell lines and exploring the potential signaling pathways involved.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of a series of 21 novel substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamide molecules was evaluated against four human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), A-549 (lung carcinoma), and Du-145 (prostate carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. The data reveals that most of the synthesized compounds exhibited moderate to good anticancer activity, with IC50 values ranging from 1.81 to 9.73 μM.[1]

Compound IDR GroupMCF-7 IC50 (µM)HeLa IC50 (µM)A-549 IC50 (µM)Du-145 IC50 (µM)
16 4-methylbenzenesulfonyl4.214.524.835.14
17 4-methoxybenzenesulfonyl3.984.154.324.67
18 4-chlorobenzenesulfonyl2.152.342.512.76
19 4-fluorobenzenesulfonyl2.012.182.332.52
20 4-nitrobenzenesulfonyl3.543.763.984.21
21 3-nitrobenzenesulfonyl2.232.412.592.83
22 2-nitrobenzenesulfonyl4.875.035.295.54
23 4-(acetylamino)benzenesulfonyl5.125.345.675.98
24 4-(trifluoromethyl)benzenesulfonyl3.113.283.453.67
25 N-(4-methylphenyl)acetamide2.342.562.782.99
26 N-(4-methoxyphenyl)acetamide2.873.013.233.45
27 N-(4-chlorophenyl)acetamide3.153.323.543.78
28 N-(4-fluorophenyl)acetamide3.433.653.874.01
29 N-(4-nitrophenyl)acetamide4.564.784.995.21
30 N-(3-nitrophenyl)acetamide2.412.632.873.09
31 N-(2-nitrophenyl)acetamide1.811.982.132.34
32 N-(4-(acetylamino)phenyl)acetamide6.786.997.217.43
33 N-(4-(trifluoromethyl)phenyl)acetamide2.492.672.893.12
34 N-phenylacetamide5.675.896.126.34
35 N-(p-tolyl)benzamide7.117.327.547.76
36 N-(4-methoxyphenyl)benzamide9.219.439.659.73

Structure-Activity Relationship (SAR) Analysis

  • Substitution at the 3-position: The presence of a sulfamoyl group at the 3-position of the benzothiophene core is a key feature for the observed antiproliferative activity.

  • Effect of substituents on the phenylsulfonyl group:

    • Electron-withdrawing groups, such as chloro (compound 18 ) and fluoro (compound 19 ), on the phenylsulfonyl moiety led to potent activity.

    • The position of the nitro group also influenced activity, with the 3-nitro substitution (compound 21 ) being more potent than the 4-nitro (compound 20 ) and 2-nitro (compound 22 ) substitutions.

  • Effect of substituents on the acetamide group:

    • Similar to the phenylsulfonyl series, electron-withdrawing groups on the N-phenyl ring of the acetamide moiety generally enhanced activity.

    • Notably, the 2-nitro substitution (compound 31 ) resulted in the most potent compound in the entire series, with an IC50 value of 1.81 μM against the MCF-7 cell line.

Experimental Protocols

General Synthesis of 3-Sulfamoylbenzo[b]thiophene-4-carboxamide Analogs

The synthesis of the target compounds (16-36) was achieved through a multi-step process.[1] A general overview of the synthetic route is provided below. For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of the source publication.

Synthesis_Workflow start This compound step1 Sulfonation start->step1 intermediate1 Methyl 3-chlorosulfonyl-1-benzothiophene-4-carboxylate step1->intermediate1 step2 Sulfonamide Coupling (with various anilines/amines) intermediate1->step2 intermediate2 Methyl 3-(N-aryl/alkylsulfamoyl)-1-benzothiophene-4-carboxylate step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 3-(N-aryl/alkylsulfamoyl)-1-benzothiophene-4-carboxylic acid step3->intermediate3 step4 Peptide Coupling (with various anilines) intermediate3->step4 end Target 3-Sulfamoylbenzo[b]thiophene-4-carboxamide Analogs step4->end

Caption: General synthetic workflow for 3-sulfamoylbenzo[b]thiophene-4-carboxamide analogs.

Antiproliferative Activity Assay (MTT Assay)

The in vitro antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (MCF-7, HeLa, A-549, and Du-145) were seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Potential Signaling Pathways

While the exact molecular targets of these 3-sulfamoylbenzo[b]thiophene-4-carboxamide analogs were not explicitly detailed in the primary source, literature on benzothiophene derivatives suggests potential involvement in key cancer-related signaling pathways, such as the STAT3 and RhoA/ROCK pathways.[2][3][4][5][6][7]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell proliferation, survival, and invasion.[4][5][7] Inhibition of STAT3 signaling is a promising strategy for cancer therapy.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation (Tyr705) p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Nuclear Translocation transcription Gene Transcription dna->transcription Binds to promoter regions Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis transcription->Proliferation, Survival, Angiogenesis inhibitor Benzothiophene Analog (Potential Inhibitor) inhibitor->jak Inhibition inhibitor->stat3 Inhibition

Caption: Potential inhibition of the STAT3 signaling pathway by benzothiophene analogs.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway plays a crucial role in regulating cell motility, invasion, and metastasis.[2][3][6] Dysregulation of this pathway is frequently observed in various cancers.

RhoA_ROCK_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm signals Growth Factors, GPCRs rhoa_gdp RhoA-GDP (Inactive) signals->rhoa_gdp rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GEFs rhoa_gtp->rhoa_gdp GAPs rock ROCK rhoa_gtp->rock Activation mlc Myosin Light Chain (MLC) rock->mlc Phosphorylation p_mlc p-MLC mlc->p_mlc cytoskeleton Actin Cytoskeleton Remodeling p_mlc->cytoskeleton invasion Cell Invasion & Metastasis cytoskeleton->invasion inhibitor Benzothiophene Analog (Potential Inhibitor) inhibitor->rock Inhibition

Caption: Potential inhibition of the RhoA/ROCK signaling pathway by benzothiophene analogs.

Experimental Workflow: Western Blot for STAT3 Phosphorylation

To experimentally validate the inhibition of the STAT3 pathway by these analogs, a Western blot analysis can be performed to measure the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.

Western_Blot_Workflow start Cancer Cell Culture step1 Treat with Benzothiophene Analog start->step1 step2 Cell Lysis & Protein Extraction step1->step2 step3 Protein Quantification (BCA Assay) step2->step3 step4 SDS-PAGE step3->step4 step5 Protein Transfer to Membrane step4->step5 step6 Blocking step5->step6 step7 Primary Antibody Incubation (anti-p-STAT3, anti-STAT3, anti-loading control) step6->step7 step8 Secondary Antibody Incubation step7->step8 step9 Chemiluminescent Detection step8->step9 end Data Analysis (Band Densitometry) step9->end

Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.

Detailed Western Blot Protocol

A detailed protocol for Western blot analysis of STAT3 phosphorylation can be found in various publications and is summarized here.[8][9][10][11]

  • Cell Culture and Treatment: Plate cancer cells and treat with the benzothiophene analog at various concentrations for a specified time. Include a vehicle control.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Conclusion

The 3-sulfamoylbenzo[b]thiophene-4-carboxamide scaffold represents a promising starting point for the development of novel anticancer agents. The SAR data presented in this guide highlights the importance of specific substitutions on the benzothiophene core for potent antiproliferative activity. Further investigation into the precise molecular targets and mechanisms of action, potentially involving the STAT3 and RhoA/ROCK signaling pathways, will be crucial for the rational design of more effective and selective drug candidates. The experimental protocols and workflows provided herein offer a framework for researchers to synthesize and evaluate new analogs based on this promising chemical scaffold.

References

In vitro and in vivo correlation of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Activity of Benzothiophene Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo anticancer activity of methyl 1-benzothiophene-4-carboxylate derivatives against established anticancer agents. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon data from structurally similar benzothiophene compounds to provide a valuable comparative framework. The information presented herein is intended to support further research and development of this class of compounds as potential therapeutic agents.

Data Presentation: Comparative In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzothiophene derivatives against a panel of human cancer cell lines. These values are compared with those of standard-of-care anticancer drugs that are known to act as tubulin inhibitors, a mechanism of action that has been proposed for some benzothiophene analogs.[1]

Table 1: In Vitro Anticancer Activity of Benzothiophene Derivatives

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (5)Leukemia (CCRF-CEM)0.012[1]
Colon (HCT-116)0.015[1]
Prostate (PC-3)0.014[1]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6)Leukemia (CCRF-CEM)0.025[1]
Colon (HCT-116)0.028[1]
Prostate (PC-3)0.021[1]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Breast (MDA-MB-231)126.67[2]
Liver (HepG2)67.04[2]
Colon (Caco-2)63.74[2]

Table 2: In Vitro Anticancer Activity of Standard Tubulin Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
PaclitaxelLung (A549)0.004[3]
Colon (HCT-116)0.002[4]
VinblastineProstate (PC-3)0.001[1]
VincristineLeukemia (CCRF-CEM)0.003[1]
DoxorubicinColon (COLO-205)0.1[5]
Lung (A549)0.045[6]
CisplatinLung (A549)1.6[3]
Colon (HCT-116)5.8[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and to aid in the design of future studies.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a benzothiophene derivative) and a vehicle control (e.g., DMSO). The plates are incubated for a further 48-72 hours.

  • MTT Addition: An MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Anticancer Efficacy: Human Tumor Xenograft Model

In vivo xenograft models are crucial for evaluating the therapeutic potential and toxicity of novel anticancer agents in a living organism.[8][9]

Protocol:

  • Cell Culture: Human cancer cells (e.g., HCT-116 colon cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) in a sterile medium is injected subcutaneously into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.

  • Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the control group.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the evaluation of anticancer compounds.

G Mechanism of Tubulin Polymerization Inhibitors cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition of Polymerization Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Depolymerization->Tubulin Dimers Benzothiophene Derivative Benzothiophene Derivative Tubulin Dimers_inhibited Tubulin Dimers Benzothiophene Derivative->Tubulin Dimers_inhibited Polymerization_blocked Polymerization Tubulin Dimers_inhibited->Polymerization_blocked Blocked Microtubule_disrupted Microtubule Disruption Polymerization_blocked->Microtubule_disrupted Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Microtubule_disrupted->Mitotic Arrest & Apoptosis

Caption: Mechanism of action of tubulin polymerization inhibitors like some benzothiophene derivatives.

G Workflow for In Vitro Anticancer Drug Screening Start Start Cell_Line_Selection Select Cancer Cell Lines Start->Cell_Line_Selection Cell_Culture Culture and Seed Cells in 96-well Plates Cell_Line_Selection->Cell_Culture Compound_Treatment Treat Cells with Benzothiophene Derivatives and Controls Cell_Culture->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC50 Values Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: A typical workflow for the in vitro screening of potential anticancer compounds.

References

Head-to-Head Comparison: Benzo[b]thiophene Derivatives vs. Known ROCK Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeted therapies that can selectively inhibit pathways crucial for tumor growth and metastasis. One such promising target is the Rho-associated coiled-coil containing protein kinase (ROCK), a key effector of the small GTPase RhoA.[1][2][3][4] The RhoA/ROCK signaling pathway plays a pivotal role in regulating cellular processes such as proliferation, migration, and invasion, which are often dysregulated in cancer.[1][3][4] This guide provides a head-to-head comparison of a novel benzo[b]thiophene derivative, compound b19 , with established ROCK inhibitors, offering insights into their potential as anticancer agents, particularly in the context of breast cancer.

Comparative Efficacy in Breast Cancer Models

Recent studies have highlighted the potential of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as potent inhibitors of the RhoA/ROCK pathway.[1][3][4][5][6][7] Compound b19 , a representative of this class, has demonstrated significant anticancer activity in preclinical models.[1][3][4][5][6][7] This section compares the in vitro efficacy of b19 with well-characterized, first-generation ROCK inhibitors, Y-27632 and Fasudil, in the highly aggressive triple-negative breast cancer cell line, MDA-MB-231.[8][9]

CompoundTarget(s)Cell LineAssayKey FindingsReference
Compound b19 RhoA/ROCK PathwayMDA-MB-231Proliferation Assay (MTT)Significantly inhibited cell proliferation.[1][3][4][5][6][7]
MDA-MB-231Migration Assay (Transwell)Significantly inhibited cell migration at 0.25 µM.[4]
MDA-MB-231Invasion Assay (Transwell with Matrigel)Significantly inhibited cell invasion at 0.25 µM.[4]
MDA-MB-231Western BlotSuppressed phosphorylation of Myosin Light Chain (MLC).[1][3][4][5][7]
Y-27632 ROCK1 and ROCK2MDA-MB-231Proliferation Assay (3D lrECM)Decreased cell proliferation.[8]
MDA-MB-231Morphology Assay (3D lrECM)Induced a less aggressive phenotype.[8]
MDA-MB-231Western BlotReduced phosphorylation of Myosin Light Chain (MLC).[10]
Fasudil ROCK1 and ROCK2MDA-MB-231Morphology Assay (3D lrECM)Induced a less aggressive phenotype.[8]
MDA-MB-231Proliferation Assay (3D lrECM)Decreased cell proliferation.[8]

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. Below is a representative protocol for an in vitro cell migration assay.

Cell Migration Assay (Transwell Assay)

  • Cell Culture: MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Starvation: Prior to the assay, cells are starved for 24 hours in serum-free DMEM.

  • Transwell Setup: 8.0 µm pore size Transwell inserts are placed in a 24-well plate. The lower chamber is filled with DMEM containing 10% FBS as a chemoattractant.

  • Cell Seeding: Starved MDA-MB-231 cells are harvested, resuspended in serum-free DMEM, and seeded into the upper chamber of the Transwell inserts at a density of 5 x 10^4 cells per well.

  • Compound Treatment: The cells in the upper chamber are treated with varying concentrations of the test compounds (e.g., compound b19 , Y-27632) or vehicle control (DMSO).

  • Incubation: The plate is incubated for 24 hours at 37°C to allow for cell migration.

  • Cell Fixation and Staining: After incubation, non-migrated cells on the upper surface of the insert membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

  • Quantification: The stained cells are visualized under a microscope, and the number of migrated cells is counted in several random fields. The results are expressed as the percentage of migrated cells relative to the vehicle control.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the targeted signaling pathway and the experimental process.

RhoA_ROCK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Receptor Receptor Extracellular_Signal->Receptor GEFs GEFs Receptor->GEFs activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK activates GAPs GAPs MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates pMLC p-MLC MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cellular_Responses Cell Proliferation, Migration, Invasion Actin_Cytoskeleton->Cellular_Responses Benzothiophene_b19 Benzo[b]thiophene b19 Benzothiophene_b19->RhoA_GTP inhibits Known_Inhibitors Known Inhibitors (Y-27632, Fasudil) Known_Inhibitors->ROCK inhibit

Caption: The RhoA/ROCK signaling pathway and points of inhibition.

Transwell_Migration_Assay Start Start Culture_Cells Culture MDA-MB-231 Cells Start->Culture_Cells Starve_Cells Serum Starve Cells (24h) Culture_Cells->Starve_Cells Seed_Cells Seed Cells in Upper Chamber (Serum-Free Media) Starve_Cells->Seed_Cells Prepare_Transwell Prepare Transwell Plate (Lower Chamber: 10% FBS) Prepare_Transwell->Seed_Cells Add_Compounds Add Test Compounds or Vehicle Seed_Cells->Add_Compounds Incubate Incubate (24h, 37°C) Add_Compounds->Incubate Remove_Non_Migrated Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Fix_Stain Fix and Stain Migrated Cells Remove_Non_Migrated->Fix_Stain Quantify Quantify Migrated Cells Fix_Stain->Quantify End End Quantify->End

Caption: Workflow for a Transwell cell migration assay.

References

Comparative Guide to STAT3 Inhibitors: Benzo[b]thiophene 1,1-Dioxide Derivatives vs. Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of specific mechanistic data for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE, this guide focuses on a well-characterized class of related compounds: Benzo[b]thiophene 1,1-dioxide derivatives , which have emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This guide provides a comparative analysis of these compounds against other known STAT3 inhibitors, supported by experimental data to elucidate their mechanism of action and therapeutic potential.

Introduction to STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In healthy cells, STAT3 activation is a transient process, tightly regulated by cytokines and growth factors. However, the persistent and aberrant activation of STAT3 is a hallmark of many human cancers, where it drives tumor progression and metastasis. This makes STAT3 an attractive target for anticancer drug development.

The canonical STAT3 signaling pathway is initiated by the binding of ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their corresponding cell surface receptors. This binding event triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins at a specific tyrosine residue (Tyr705). Phosphorylated STAT3 monomers then dimerize via their SH2 domains, translocate to the nucleus, and bind to the promoter regions of target genes, thereby activating their transcription.

Mechanism of Action: Benzo[b]thiophene 1,1-Dioxide Derivatives

Recent studies have identified a series of novel STAT3 inhibitors based on a benzo[b]thiophene 1,1-dioxide scaffold.[2] These compounds have demonstrated significant potential in blocking the STAT3 signaling pathway. The primary mechanism of action for these derivatives is the direct inhibition of STAT3 phosphorylation.[2]

Molecular modeling studies have revealed that these compounds bind to the SH2 domain of STAT3.[1][2] The SH2 domain is critical for the dimerization of phosphorylated STAT3 monomers. By occupying this pocket, the benzo[b]thiophene 1,1-dioxide derivatives prevent the formation of functional STAT3 dimers, thereby blocking their nuclear translocation and subsequent transcriptional activity. One notable compound from this class, designated as 8b , has been shown to significantly block STAT3 phosphorylation, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2]

Comparative Analysis of STAT3 Inhibitors

To contextualize the performance of benzo[b]thiophene 1,1-dioxide derivatives, this section compares their activity with other well-established STAT3 inhibitors. The data presented below is a compilation from various studies and is intended to provide a general comparison. For direct, head-to-head comparisons, consulting a single study with consistent experimental conditions is recommended.

Inhibitor ClassCompound ExampleMechanism of ActionTargetReported IC50 Range (Cell Viability)
Benzo[b]thiophene 1,1-Dioxide Compound 15Inhibition of STAT3 phosphorylationSTAT3 SH2 Domain0.33-0.75 µM in various cancer cell lines[3]
Non-peptidic Small Molecule StatticInhibition of STAT3 activation, dimerization, and nuclear translocationSTAT3 SH2 Domain5.1 µM (cell-free assay)[4][5][6][7]; 2.28-3.48 µM in HNSCC cell lines[8]
Cancer Stemness Inhibitor Napabucasin (BBI608)Inhibition of STAT3-driven gene expressionSTAT30.29-1.19 µM in cancer stem cells[9]; 0.95-1.26 µM in biliary tract cancer cells[10]
JAK Inhibitor AZD1480Inhibition of JAK1 and JAK2 kinasesJAK1/JAK2Median EC50 of 1.5 µM (0.36-5.37 µM) in pediatric cancer cell lines[1][11][12]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • STAT3 inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the STAT3 inhibitor. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to determine the effect of the inhibitors on STAT3 phosphorylation.

Materials:

  • Cancer cell line of interest

  • STAT3 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the STAT3 inhibitor for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control.

Visualizations

STAT3 Signaling Pathway and Inhibition

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_Dimer p-STAT3 Dimer pSTAT3->pSTAT3_Dimer Dimerizes (via SH2 domain) DNA DNA pSTAT3_Dimer->DNA Translocates & Binds Inhibitor Benzo[b]thiophene 1,1-dioxide Inhibitor->pSTAT3 Inhibits Dimerization Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Regulates

Caption: The STAT3 signaling pathway and the inhibitory action of Benzo[b]thiophene 1,1-dioxide derivatives.

Experimental Workflow for IC50 Determination

IC50_Workflow Cell_Seeding Seed Cells (96-well plate) Treatment Treat with Inhibitor (Concentration Gradient) Cell_Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

Caption: A generalized workflow for determining the IC50 of a STAT3 inhibitor using the MTT assay.

References

Comparative Analysis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE: A Guide for Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Framework for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE against Novel Anticancer Agents.

This guide provides a comparative framework for the experimental validation of this compound. Due to the limited publicly available data on the biological activity of this compound, this document serves as a template to guide researchers in evaluating its potential as an anticancer agent. For a direct and meaningful comparison, we utilize experimental data from a recently synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (Compound b19) , which has demonstrated significant activity against cancer cell lines through the inhibition of the RhoA/ROCK signaling pathway.

Executive Summary

Benzothiophene derivatives are a significant class of heterocyclic compounds that have shown a wide array of pharmacological activities, including anticancer properties.[1] This guide focuses on a comparative analysis between this compound and a potent alternative, Compound b19, a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative. The latter has been shown to inhibit the proliferation of MDA-MB-231 and A549 cancer cells.[2] This document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive evaluation of this compound's therapeutic potential.

Comparative Performance Data

To establish a baseline for comparison, the following table summarizes the known anti-proliferative activity of the alternative compound, b19. Researchers are encouraged to generate corresponding data for this compound using the protocols detailed in this guide.

CompoundTarget Cell LineAssay TypeEndpointResult (IC50)
This compound MDA-MB-231Cell ProliferationIC50Data to be determined
This compound A549Cell ProliferationIC50Data to be determined
Compound b19 (Alternative)MDA-MB-231Cell ProliferationIC504.8 µM[2]
Compound b19 (Alternative)A549Cell ProliferationIC504.8 µM[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various established methods in organic chemistry. One common approach involves the cyclization of a substituted thiophene ring onto a benzene core. Researchers can refer to established literature for detailed synthetic routes.

Synthesis of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives (Alternative)

The synthesis of the alternative compound, b19, and its analogs involves a multi-step process. A general procedure includes the reaction of a substituted benzo[b]thiophene-3-carboxylic acid with a corresponding amine or alcohol, followed by oxidation of the sulfur atom to a sulfone.[2]

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the concentration of the test compound that inhibits cell proliferation by 50% (IC50).

  • Cell Culture: Human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (this compound and the alternative) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[3]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.[4]

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[4]

Western Blot Analysis for RhoA/ROCK Pathway Inhibition

This protocol is used to assess the effect of the test compounds on the phosphorylation of Myosin Light Chain (MLC), a downstream effector in the RhoA/ROCK pathway.

  • Cell Treatment and Lysis: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified time. Subsequently, the cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MLC (p-MLC). A primary antibody for total MLC or a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the p-MLC bands is quantified and normalized to the total MLC or loading control to determine the extent of pathway inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

RhoA_ROCK_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC MLC ROCK->MLC Phosphorylates p_MLC p-MLC MLC_Phosphatase->p_MLC Dephosphorylates MLC->p_MLC Stress_Fibers Stress Fiber Formation & Cell Contraction p_MLC->Stress_Fibers Inhibitor Benzothiophene Inhibitor Inhibitor->RhoA_GTP Inhibits

Caption: The RhoA/ROCK signaling pathway, a target for anticancer therapy.

Experimental Workflow Diagram

Experimental_Workflow start Start synthesis Synthesize Test Compounds (this compound & Alternative) start->synthesis mtt_assay Perform MTT Assay (Determine IC50 values) synthesis->mtt_assay cell_culture Culture Cancer Cell Lines (e.g., MDA-MB-231, A549) cell_culture->mtt_assay western_blot Perform Western Blot (Analyze p-MLC levels) cell_culture->western_blot data_analysis_mtt Analyze Dose-Response Curves mtt_assay->data_analysis_mtt data_analysis_mtt->western_blot comparison Compare Performance Data data_analysis_mtt->comparison data_analysis_wb Quantify Band Intensities western_blot->data_analysis_wb data_analysis_wb->comparison end End comparison->end

Caption: A generalized workflow for the cross-validation of test compounds.

References

Benchmarking the efficacy of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE against a panel of cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-cancer effects.[1] This guide provides a comparative analysis of the efficacy of various benzothiophene derivatives against a panel of human cancer cell lines, offering a valuable resource for researchers in oncology and drug discovery. While direct data for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE is limited in the public domain, this guide focuses on structurally related benzothiophene compounds that have been evaluated for their anti-proliferative and cytotoxic activities.

Comparative Efficacy of Benzothiophene Derivatives

The anti-cancer potential of benzothiophene derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The table below summarizes the IC50 values for several benzothiophene derivatives, showcasing their activity spectrum.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
5-Hydroxybenzothiophene Hydrazide Compound 16bU87MG (Glioblastoma)7.2[2][3]
HCT-116 (Colon Carcinoma)>10[3]
A549 (Lung Carcinoma)>10[3]
HeLa (Cervical Cancer)>10[3]
Benzothiophene Acrylonitrile Compound 5Leukemia0.01 - 0.0665[4]
Colon Cancer0.01 - 0.0665[4]
CNS Cancer0.01 - 0.0665[4]
Prostate Cancer0.01 - 0.0665[4]
Benzothiophene Acrylonitrile Compound 13Various (NCI-60 Panel)<0.01 - 0.0391[4]
Benzofuran Carboxylate Compound 7A549 (Lung Carcinoma)6.3[5]
HepG2 (Hepatocellular Carcinoma)11[5]
Benzofuran Carboxylate Compound 8HepG2 (Hepatocellular Carcinoma)3.8[5]
A549 (Lung Carcinoma)3.5[5]
SW620 (Colorectal Adenocarcinoma)10.8[5]
Benzo[d]imidazole-5-carboxylate MBICMCF-7 (Breast Cancer)0.73[6][7][8]
MDA-MB-231 (Breast Cancer)20.4[6][7][8]
Benzothiazole Derivative Compound 6bMCF-7 (Breast Cancer)5.15[9]
Benzothiazole Derivative Compound 4MCF-7 (Breast Cancer)8.64[9]
Benzothiazole Derivative Compound 5cMCF-7 (Breast Cancer)7.39[9]
Benzothiazole Derivative Compound 5dMCF-7 (Breast Cancer)7.56[9]

Mechanisms of Action

Benzothiophene derivatives exert their anti-cancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and migration.

One notable mechanism is the inhibition of protein kinases. For instance, 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors, targeting enzymes like Clk1/4, DRAK1, and Dyrk1A/B.[2][3] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Another identified target is the STAT3 signaling pathway. Certain 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been shown to inhibit the STAT3 SH2 domain, a critical component in cancer cell signaling.[10]

Furthermore, some benzothiophene analogs, particularly those resembling combretastatin, are believed to exert their cytotoxic effects by interacting with tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest.[4]

Below is a diagram illustrating a potential signaling pathway modulated by benzothiophene derivatives.

G Potential Signaling Pathway Modulated by Benzothiophene Derivatives Benzothiophene Benzothiophene Derivatives Kinase Protein Kinases (e.g., Clk1/4, Dyrk1A/B) Benzothiophene->Kinase Inhibits STAT3 STAT3 Benzothiophene->STAT3 Inhibits Tubulin Tubulin Benzothiophene->Tubulin Disrupts Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits STAT3->Proliferation Promotes STAT3->Apoptosis Inhibits Tubulin->Proliferation Required for CellCycle Cell Cycle Arrest Tubulin->CellCycle Regulates

Caption: Potential mechanisms of action for benzothiophene derivatives.

Experimental Protocols

The evaluation of the anti-cancer efficacy of benzothiophene derivatives typically involves a series of in vitro assays. A standard workflow is outlined below.

G Experimental Workflow for Efficacy Testing Start Start: Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Treatment with Benzothiophene Derivatives (Varying Concentrations) Culture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Mechanism of Action Studies (e.g., Western Blot for Protein Expression) IC50->WesternBlot End End: Data Analysis & Interpretation Apoptosis->End CellCycle->End WesternBlot->End

Caption: A typical experimental workflow for evaluating anti-cancer compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzothiophene derivative for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the benzothiophene derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

The benzothiophene scaffold represents a promising framework for the development of novel anti-cancer agents. The derivatives discussed in this guide exhibit significant cytotoxic and anti-proliferative activities against a diverse range of cancer cell lines. The varied mechanisms of action, including kinase inhibition, STAT3 pathway disruption, and tubulin interaction, highlight the versatility of this chemical class. Further investigation into the structure-activity relationships of benzothiophene derivatives will be crucial for optimizing their therapeutic potential and advancing them into clinical development.

References

Safety Operating Guide

Proper Disposal of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE as a hazardous chemical waste. Specific disposal protocols are contingent upon its precise hazardous characteristics, which must be confirmed by consulting its Safety Data Sheet (SDS) and local environmental regulations.

Researchers, scientists, and drug development professionals must adhere to stringent protocols for the disposal of chemical reagents to ensure laboratory safety and environmental compliance. This guide provides a procedural framework for the proper disposal of this compound, a sulfur-containing heterocyclic compound. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this guidance is based on the general principles of laboratory chemical waste management and information from SDSs of structurally similar compounds.

Immediate Safety and Disposal Protocol

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to comply with all federal, state, and local regulations.

Step 1: Hazard Identification and Waste Classification

Before beginning any disposal procedure, it is crucial to identify the potential hazards associated with this compound. Based on data for similar benzothiophene derivatives, this compound may be harmful if swallowed, in contact with skin, or inhaled. Therefore, it should be managed as hazardous waste.

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this chemical, including:

  • NIOSH-approved respirator

  • Chemical-resistant gloves (e.g., nitrile)

  • Chemical safety goggles

  • Laboratory coat

Step 3: Segregation and Containerization

  • Do not mix this compound with other waste streams unless explicitly instructed to do so by your EHS department.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

Step 4: Storage

Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

Step 5: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. The most common method of disposal for such organic compounds is chemical incineration at a permitted facility.

Quantitative Data for Waste Management

The following table provides general quantitative thresholds for hazardous waste generator status, which determines regulatory requirements for storage and disposal. Consult your EHS department to determine your laboratory's generator status.

Waste Generator StatusMonthly Hazardous Waste Generation
Very Small Quantity Generator (VSQG)≤ 100 kg (220 lbs)
Small Quantity Generator (SQG)> 100 kg to < 1,000 kg
Large Quantity Generator (LQG)≥ 1,000 kg (2,200 lbs)

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal sds Consult Safety Data Sheet (SDS) start->sds ehs Consult Institutional EHS Department sds->ehs SDS Unavailable classify Classify as Hazardous Waste ehs->classify ppe Wear Appropriate PPE classify->ppe segregate Segregate and Containerize ppe->segregate label Label Container Clearly segregate->label store Store in Satellite Accumulation Area label->store dispose Arrange for Professional Disposal store->dispose

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. The absence of a specific Safety Data Sheet for this compound necessitates a conservative approach to its disposal. Always prioritize guidance from your institution's Environmental Health and Safety department and adhere to all applicable regulations.

Personal protective equipment for handling METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development. Note that a specific Safety Data Sheet (SDS) for this compound was not available; therefore, this guidance is based on data from structurally similar compounds and general laboratory safety practices for handling thiophene derivatives. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Level Equipment Specifications
Primary Chemical Splash GogglesMust meet ANSI Z.87.1 1989 standard or European Standard EN166.[1][2]
Nitrile GlovesDouble-gloving is recommended.[3] Check manufacturer's chemical resistance guide.
Chemical-Resistant Lab CoatShould be fully buttoned.[1]
Secondary Face ShieldRecommended when there is a risk of splashing.[1][3]
NIOSH-approved RespiratorRequired if handling outside a fume hood or if aerosolization is possible.[4]
Footwear Closed-toe shoesMust cover the entire foot.[1]

Handling and Storage Protocols

Engineering Controls:

  • All operations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Safe Handling Procedures:

  • Preparation: Before handling, ensure the work surface is covered with a disposable absorbent liner.[3]

  • Weighing: Carefully weigh the desired amount of the compound in a suitable, sealed container.

  • Dissolution: If preparing a solution, add the solvent to the container with the solid and cap it securely.[3] Use a vortex mixer or sonicator to ensure complete dissolution, taking care to prevent aerosol generation with sealed containers.[3]

  • Labeling: Clearly label all containers with the chemical name, concentration, solvent, preparation date, and appropriate hazard symbols.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][6] Do not eat, drink, or smoke in the laboratory.[7]

Storage:

  • Store in a tightly closed, clearly labeled container.[3][4]

  • Keep in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][4]

  • Avoid contact with strong oxidizing agents.[5]

Disposal Plan

Contaminated materials and chemical waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Dispose of contaminated items such as weigh boats, pipette tips, and absorbent liners in a designated hazardous waste container.[3]

  • Liquid Waste: Collect all liquid waste containing the compound in a properly labeled, sealed, and chemical-resistant container.

  • Decontamination: Decontaminate all equipment used with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[3]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including a respirator if necessary.

  • For small spills, absorb the material with an inert substance (e.g., sand or earth) and place it in a sealed container for disposal.[4]

  • For large spills, prevent entry into sewers or confined areas.[4] Eliminate all ignition sources.[4]

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek medical attention.

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.

  • If inhaled: Move the person into fresh air.[8] If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Below is a workflow diagram for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 emergency1 Spill handle1->emergency1 emergency2 Exposure handle1->emergency2 handle3 Label Container handle2->handle3 handle2->emergency1 handle2->emergency2 clean1 Decontaminate Equipment handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.